Methyl 4-amino-3-bromo-5-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQXQGSWCVNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-amino-3-bromo-5-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aminobenzoate derivative, has emerged as a compound of significant interest for medicinal chemists and researchers. Its unique substitution pattern—featuring an amino group for derivatization, a readily modifiable methyl ester, and strategically placed bromo and methyl groups on the aromatic ring—renders it an invaluable scaffold for constructing diverse molecular libraries.[1][2] These libraries are crucial for exploring structure-activity relationships (SAR) and identifying lead compounds against a multitude of therapeutic targets, including those implicated in cancer, infectious diseases, and neurodegenerative disorders.[1][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications in pharmaceutical research.
Physicochemical Properties and Identification
The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is an off-white to pale brown solid at room temperature.[4] Key identifying information and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 900019-52-5 | [5][6] |
| Molecular Formula | C₉H₁₀BrNO₂ | ChemicalBook |
| Molecular Weight | 244.09 g/mol | ChemicalBook |
| Melting Point | 70-73°C | [4] |
| Appearance | Off-white to pale brown solid | [4] |
| Storage | 2-8°C, protect from light | [4] |
Strategic Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be logically broken down into four key stages, as depicted in the following workflow diagram. The rationale behind each step is to control the regioselectivity of the reactions and to introduce the desired functional groups in a sequential and controlled manner.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Acetylation of 3-amino-4-methylbenzoic acid
-
Rationale: The amino group is first protected as an acetamide to prevent its reaction during the subsequent bromination step and to direct the bromine to the desired position on the aromatic ring.
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.
-
Add acetic anhydride to the solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-acetyl-3-amino-4-methylbenzoic acid.
-
Step 2: Regioselective Bromination
-
Rationale: The acetylamino group is an ortho-, para-director. With the para position blocked by the methyl group, bromination is directed to the ortho position, which is the desired C-3 position.
-
Procedure:
-
Suspend the N-acetyl-3-amino-4-methylbenzoic acid in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.
-
Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
-
The brominated product will precipitate out of the solution. Filter, wash with water, and dry.
-
Step 3: Fischer Esterification
-
Rationale: The carboxylic acid is converted to its methyl ester using a standard Fischer esterification protocol.
-
Procedure:
-
Suspend the brominated intermediate in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: De-acetylation (Hydrolysis)
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group.
-
Procedure:
-
Dissolve the protected ester in a mixture of methanol and hydrochloric acid.
-
Reflux the solution for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.
-
The final product, this compound, will precipitate.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of the final product.
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The integration and splitting patterns of these signals will confirm the substitution pattern on the benzene ring. The amino group protons often appear as a broad singlet.[1][2][6][7][8]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, providing further confirmation of the structure.[2]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with a UV detector is the method of choice for assessing the purity of the final product.[9][10][11][12] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminobenzoates are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] this compound, with its multiple points for diversification, is a prime candidate for the synthesis of compound libraries aimed at identifying novel therapeutic agents.
Potential Therapeutic Targets and Signaling Pathways
The structural motifs present in this molecule suggest its potential as a precursor for inhibitors of various enzyme families and as a scaffold for compounds targeting specific signaling pathways.
Caption: Role of this compound in the drug discovery pipeline.
-
Kinase Inhibitors: The aminobenzoate scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy specific pockets in the ATP-binding site of kinases.
-
Enzyme Inhibitors: The molecule can be modified to target other enzyme classes, such as proteases or histone deacetylases (HDACs), where the aromatic core provides a rigid framework for orienting functional groups that interact with the enzyme's active site.
-
Antibacterial Agents: Historically, aminobenzoic acid derivatives (e.g., sulfonamides) have been pivotal in the development of antibacterial drugs. This building block can be used to synthesize novel analogs to combat antibiotic resistance.[2]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors. Halogenated aromatic compounds, in particular, require careful handling to minimize exposure.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Halogenated waste should be segregated from non-halogenated waste streams.[5][14]
Conclusion
This compound represents a strategically important building block for researchers and drug development professionals. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of diverse compound libraries. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and effective therapeutics. The proposed synthetic and analytical workflows provide a robust framework for obtaining and validating this valuable chemical entity for advanced research applications.
References
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- Khan, I., et al. (2025).
- Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892.
- Walsh, C. T. (2012). Aminobenzoates as building blocks for natural product assembly lines.
- Abdulameer, J. H., Serih, K. H., & Al Hussain, H. A. A. A. (2022). Co(II), Ni(II) and Cu(II) Mononuclear Complexes with N2O2 Ligand Derived from Ethyl 4-Aminobenzoate. Journal of Medicinal Chemistry and Science, 5, 874–880.
- Sigma-Aldrich. (2024). Safety Data Sheet.
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Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]
- van der Goot, H., & Timmerman, H. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- U.S. Patent No. US20070149802A1. (2007). Process for preparing methyl 4-(aminomethyl)
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Retrieved from a product page on the Benchchem website.
- FUJIFILM Wako Chemicals. (2025). Safety Data Sheet.
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An In-depth Technical Guide to Methyl 4-amino-3-bromo-5-methylbenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-3-bromo-5-methylbenzoate, a key chemical intermediate in organic synthesis. The document details its chemical identity, including its IUPAC name and various synonyms, alongside its structural and physical properties. A significant focus is placed on its synthetic routes, potential applications in drug discovery and development, and critical safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to support their work with this versatile compound.
Chemical Identity and Nomenclature
This compound is an aromatic compound characterized by a benzene ring substituted with amino, bromo, methyl, and methyl ester functional groups. Accurate identification is paramount for regulatory compliance, patent applications, and clear scientific communication.
IUPAC Name
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1] This name precisely describes the molecular structure, indicating a methyl ester of a benzoic acid with substituents at specific positions.
Synonyms and Identifiers
In literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.
| Type | Identifier |
| CAS Number | 900019-52-5[1] |
| Synonym | methyl 4-amino-2-bromo-5-methylbenzoate[1] |
It is important to note that structural isomers exist, and care must be taken to distinguish them. For instance, compounds like Methyl 2-amino-5-bromo-3-methylbenzoate and Methyl 3-amino-5-bromo-2-methylbenzoate have the same molecular formula but different substitution patterns and, consequently, different chemical properties and reactivity.[2]
Chemical Structure and Properties
-
Molecular Formula: C9H10BrNO2
-
Molecular Weight: 244.09 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of substituted aromatic compounds like this compound often involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity. A plausible synthetic pathway can be conceptualized based on established organic chemistry principles.
Retrosynthetic Analysis
A logical approach to the synthesis would start from a more readily available precursor, such as 4-amino-3-methylbenzoic acid. The key transformations would be a regioselective bromination and an esterification of the carboxylic acid.
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol
Step 1: Bromination of 4-Amino-3-methylbenzoic Acid The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at the ortho positions. The methyl group is also an ortho, para-director. The position ortho to the amino group and meta to the methyl group is sterically hindered. Therefore, bromination is likely to occur at the position ortho to the amino group and ortho to the methyl group.
-
Dissolve 4-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for several hours until the reaction is complete, monitoring by TLC.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the crude 4-amino-3-bromo-5-methylbenzoic acid.
Step 2: Esterification to this compound Fischer esterification is a standard method for this conversion.
-
Suspend the crude 4-amino-3-bromo-5-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Applications in Research and Drug Development
Substituted benzoates are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The functional groups on this compound offer multiple reaction sites for further chemical modifications.
The presence of the amino group allows for diazotization followed by Sandmeyer reactions to introduce a variety of substituents. The bromo substituent is ideal for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery programs.[3]
While specific applications of this exact molecule in publicly available literature are not extensively documented, its structural motifs are present in various biologically active compounds. The general class of aminobenzoates serves as intermediates in the synthesis of pharmaceuticals.[4]
Safety, Handling, and Storage
Hazard Identification
Based on analogous compounds, this chemical should be handled as a potential irritant to the skin, eyes, and respiratory system.[5][6][7] It may be harmful if swallowed or inhaled.
-
Skin: Causes irritation.[5]
-
Eyes: Causes serious eye irritation.[6]
-
Inhalation: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations. A thorough understanding of its nomenclature, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible use in a research and development setting. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic utility.
References
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PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
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Navigating the Solubility Landscape of Methyl 4-amino-3-bromo-5-methylbenzoate: A Technical Guide for Drug Development Professionals
Introduction
Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aromatic compound, presents a molecular architecture of significant interest in medicinal chemistry and drug discovery. Its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility is a critical determinant of reaction kinetics, purification efficiency, and the ultimate success of formulation and bioavailability.[1]
This in-depth technical guide addresses the solubility of this compound in organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for navigating the challenges associated with this compound's solubility.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. For this compound, several structural features will dictate its solubility profile:
-
Polarity and Hydrogen Bonding: The presence of an amino (-NH2) group and a methyl ester (-COOCH3) group imparts polarity to the molecule. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.
-
Aromatic Ring: The benzene ring contributes to van der Waals interactions and potential π-π stacking. Aromatic solvents may therefore exhibit some affinity for the molecule.
-
Halogen Substitution: The bromine atom adds to the molecular weight and polarizability of the molecule, potentially influencing its interaction with various solvents.
-
Methyl Group: The methyl group is nonpolar and will contribute to solubility in less polar solvents.
A qualitative prediction of solubility based on these features suggests that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), with moderate to low solubility in nonpolar solvents.
Predictive Approaches to Solubility Assessment
In the absence of experimental data, computational models provide a valuable tool for estimating solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have emerged as powerful predictive tools in chemistry and drug development.[2][3] These models utilize molecular descriptors to correlate a compound's structure with its physical properties, including solubility.
Modern approaches often employ machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests, trained on large datasets of experimental solubility data.[2][4] These methods can provide reasonably accurate predictions for new molecules. For a compound like this compound, a typical workflow for solubility prediction would involve:
-
Descriptor Calculation: Computing a range of molecular descriptors (e.g., topological, electronic, constitutional) for the molecule.
-
Model Application: Using a pre-trained machine learning model to predict the solubility in a range of solvents based on the calculated descriptors.
While a detailed computational study is beyond the scope of this guide, researchers with access to computational chemistry software can leverage these methods for an initial assessment of solubility.
Experimental Determination of Solubility
Ultimately, experimental measurement provides the most accurate and reliable solubility data. The following section details a robust protocol for determining the equilibrium solubility of this compound.
Core Experimental Workflow
The universally accepted method for determining equilibrium solubility is the shake-flask method .[5] This technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Sources
theoretical vs. experimental properties of Methyl 4-amino-3-bromo-5-methylbenzoate
An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl 4-amino-3-bromo-5-methylbenzoate
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted aromatic ester of significant interest as a synthetic intermediate in medicinal chemistry and materials science. The document bridges the gap between theoretical predictions and empirical data, offering researchers and drug development professionals a detailed understanding of its physicochemical properties, spectroscopic signatures, and synthetic pathways. By juxtaposing in silico computational data with established experimental methodologies and data from structural analogues, this guide explains the causality behind experimental design and provides a framework for its practical application. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.
Introduction and Chemical Identity
This compound is a polysubstituted benzene derivative featuring an electron-donating amino group, an electron-withdrawing bromo group, and a methyl ester functionality. This unique arrangement of substituents creates a specific electronic and steric environment, making it a valuable building block for synthesizing more complex molecular architectures. Its utility is primarily as a precursor, where the amino group can be diazotized, the bromine can participate in coupling reactions, and the ester can be hydrolyzed or transesterified. Understanding its properties is paramount for optimizing reaction conditions and predicting its behavior in complex synthetic schemes.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 900019-52-5[1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)N)C(=O)OC |
| InChI Key | Not readily available in public databases. |
Theoretical Properties (In Silico Analysis)
Theoretical property prediction is a cornerstone of modern chemical research, allowing for the rapid, cost-effective screening of molecules before committing to laborious synthesis. The properties of this compound are predicted using computational models based on its structure.
Physicochemical Descriptors
Computational algorithms predict key physicochemical properties that influence a molecule's solubility, permeability, and potential for intermolecular interactions. These predictions are derived from the compound's 2D structure and are crucial for initial drug design and process chemistry assessments.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Weight | 244.09 g/mol | Calculation |
| XLogP3 | 2.9 | Predicted (Analogue-based) |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicted (Analogue-based)[3][4][5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculation |
| Hydrogen Bond Acceptors | 2 (from C=O, -OCH₃) | Calculation |
| Rotatable Bond Count | 2 | Calculation |
Note: Predictions are based on data available for structurally similar compounds and standard computational models, as direct database entries for this specific molecule are sparse.
Predicted Spectroscopic Data
While experimental spectra are the gold standard, theoretical predictions are invaluable for anticipating peak positions and aiding in the interpretation of empirical data.
-
¹H NMR: Protons on the aromatic ring are expected to appear as singlets due to the fully substituted pattern. The chemical shifts of the methyl ester protons (-OCH₃) and the aromatic methyl protons (-CH₃) are anticipated in the 3.8-4.0 ppm and 2.2-2.5 ppm regions, respectively. The amino group protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the ester is predicted to have the most downfield shift (>165 ppm). Aromatic carbons will appear in the 110-150 ppm range, with their specific shifts influenced by the electronic effects of the attached substituents. The methyl carbons will be the most upfield.
-
IR Spectroscopy: Key vibrational frequencies are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1725 cm⁻¹), and C-Br stretches in the fingerprint region.
Experimental Properties and Characterization
Experimental data provides a real-world characterization of a compound, validating theoretical models and informing practical handling and application. As direct experimental data for this compound is not widely published, this section outlines the expected experimental outcomes and protocols based on established chemical principles and data from closely related analogues.
Physicochemical Data
The physical state, melting point, and solubility are fundamental properties determined empirically.
-
Appearance: Expected to be a white to off-white solid, typical for aromatic esters of this molecular weight.
-
Melting Point: The melting point of the precursor, 2-Amino-3-bromo-5-methylbenzoic acid, is reported as 204-208 °C. The corresponding methyl ester is expected to have a lower melting point, as esterification typically reduces the strength of intermolecular hydrogen bonding present in the carboxylic acid dimer.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, with limited solubility in water.
Synthesis Protocol
The most direct and common synthesis is the Fischer esterification of the corresponding carboxylic acid. This method is reliable and uses readily available reagents.
Protocol: Synthesis of this compound
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-bromo-5-methylbenzoic acid (1.0 eq).
-
Solvent & Catalyst: Add anhydrous methanol (20 mL per gram of acid) to the flask. Cool the mixture in an ice bath.
-
Acid Addition: Slowly add thionyl chloride (SOCl₂) (2.2 eq) or concentrated sulfuric acid (0.1 eq) dropwise to the cooled, stirring suspension.
-
Scientific Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. Thionyl chloride first converts the acid to a more reactive acyl chloride intermediate.[6]
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases, neutralizing the acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: The interplay between theoretical prediction and experimental validation.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: It serves as a scaffold for building complex drug candidates. The amino group can be acylated or used as a handle for further functionalization, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. [7]* Agrochemicals: Similar to pharmaceuticals, substituted benzoates are common motifs in pesticides and herbicides. [8]* Materials Science: The molecule can be incorporated into polymers or functional materials where its specific electronic and steric properties can influence optical or conductive characteristics. [8]
Conclusion
This compound represents a versatile chemical intermediate whose properties can be reliably predicted through modern computational methods. These theoretical insights, when combined with established experimental protocols for synthesis and characterization, provide a powerful toolkit for researchers. The comparison of predicted and expected experimental data highlights the synergy between in silico design and hands-on laboratory work. This guide provides the foundational knowledge required for the effective utilization of this compound in advanced synthetic applications, particularly in the fields of drug discovery and materials science.
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A Forward-Looking Technical Guide to the Potential Research Applications of Methyl 4-amino-3-bromo-5-methylbenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Potential Research Areas for the Novel Compound Methyl 4-amino-3-bromo-5-methylbenzoate.
Preamble: Charting Unexplored Chemical Space
In the landscape of chemical research, the discovery and exploration of novel molecular entities provide the foundational shifts that drive innovation. This compound stands as one such entity—a compound rich in synthetic potential yet conspicuously absent from the current body of scientific literature. A thorough search of existing chemical databases and publications reveals its novelty, positioning it as a greenfield for pioneering research.[1][2] This guide is therefore not a retrospective summary but a forward-looking roadmap, designed to illuminate the most promising avenues of investigation for this unique, multifunctional aromatic compound.
The molecular architecture of this compound is intrinsically compelling. It features a strategically substituted benzene ring bearing four distinct functional groups: an amine, a bromine atom, a methyl group, and a methyl ester. This arrangement offers a versatile platform for a multitude of chemical transformations and suggests potential applications across several scientific disciplines. The aniline core is a common motif in pharmacologically active compounds, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, the methyl ester can be readily hydrolyzed or aminated, and the methyl group provides steric and electronic influence.[3][4][5]
This document will provide a detailed exploration of three primary research domains where this compound could make a significant impact:
-
Medicinal Chemistry and Drug Discovery: Leveraging the compound as a scaffold for novel therapeutics.
-
Materials Science and Polymer Chemistry: Utilizing its bifunctional nature as a monomer for advanced polymers.
-
Synthetic Chemistry and Methodology Development: Employing it as a versatile building block for complex organic synthesis.
For each proposed area, we will delve into the scientific rationale, provide detailed, actionable experimental protocols, and use visual aids to clarify complex workflows and relationships. Our objective is to equip researchers with the foundational knowledge and strategic insights necessary to unlock the full potential of this unexplored molecule.
Part 1: Foundational Synthesis and Characterization
Before embarking on extensive application-based research, the first critical step is the development of a reliable and scalable synthesis for this compound, followed by its thorough analytical characterization. While no specific synthesis is reported, a plausible retro-synthetic analysis suggests a multi-step route starting from commercially available precursors.
Proposed Synthetic Pathway
A logical approach would commence with a suitable nitrotoluene derivative, followed by a sequence of bromination, reduction, and esterification. The precise order of these steps would be crucial to manage regioselectivity.
Example Proposed Synthesis:
-
Nitration: Begin with 3-methylbenzoic acid and perform a regioselective nitration to introduce a nitro group.
-
Esterification: Convert the resulting carboxylic acid to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of strong acid).
-
Bromination: Introduce a bromine atom ortho to the amino group and meta to the nitro group. The directing effects of the existing substituents will be a key consideration.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as SnCl₂ or catalytic hydrogenation.[6]
Each intermediate and the final product must be rigorously purified and characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (amine, ester, C-Br). |
| Melting Point | To assess the purity of the final solid compound. |
| Elemental Analysis | To confirm the empirical formula. |
Part 2: Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs within this compound are prevalent in a wide range of bioactive molecules, suggesting its potential as a valuable scaffold in drug discovery.[7] The 4-aminobenzoic acid (PABA) core, for instance, is a well-known building block in pharmaceuticals and has been derivatized to create antimicrobial and cytotoxic agents.[8][9][10] The presence of a bromine atom is also significant, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties, enhance binding affinity through halogen bonding, and provide a site for further chemical elaboration.[11][12]
Scientific Rationale
-
Anticancer Potential: Substituted aminobenzoates have been investigated as inhibitors of key cancer-related pathways. For example, some methyl benzoate derivatives have been studied as inhibitors of the pentose phosphate pathway, which is crucial for cancer cell proliferation.[13] The scaffold of our target molecule could be explored for similar activities.
-
Antimicrobial Activity: The PABA framework is essential for folate synthesis in many pathogens.[7] Derivatives of PABA can act as antagonists in this pathway, leading to antimicrobial effects.[8]
-
Kinase Inhibition: The aromatic amine can serve as a key hydrogen bond donor/acceptor, a common feature in kinase inhibitors. The bromine atom provides a vector for diversification, allowing for the exploration of different pockets within a kinase active site through palladium-catalyzed cross-coupling reactions.[14]
Proposed Experimental Workflow: Library Synthesis and Screening
A logical first step would be to synthesize a small, focused library of derivatives to explore the structure-activity relationship (SAR). The bromine atom is the ideal handle for diversification using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][14]
Workflow Diagram:
Caption: Proposed workflow for library synthesis and screening.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Proposed Screening Cascade:
| Screening Stage | Assay Type | Purpose |
| Primary Screening | Cell viability assay (e.g., MTT, CellTiter-Glo) | Assess general cytotoxicity against cancer cell lines. |
| Secondary Screening | Target-based assay (e.g., Kinase inhibition assay) | Determine activity against a specific molecular target. |
| Tertiary Screening | Mechanism of action studies (e.g., Western blot) | Elucidate the biological pathway of active compounds. |
| In Vivo Studies | Animal models of disease | Evaluate efficacy and safety in a living organism. |
Part 3: Potential Research Area 2: Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both an amine and a reactive bromide, makes it an attractive candidate as a monomer for the synthesis of novel polymers. The amine functionality can participate in step-growth polymerizations to form polyamides or polyimides, while the bromide offers a site for post-polymerization modification.
Scientific Rationale
-
High-Performance Polymers: Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. Incorporating our title compound into a polyamide backbone could lead to materials with unique properties, potentially influenced by the bromo and methyl substituents.
-
Functional Polymers: The bromine atom can be retained in the polymer backbone as a reactive handle. This would allow for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups via cross-coupling reactions. This could lead to materials with tailored properties for applications like sensors, membranes, or functional coatings.
-
Conducting Polymers: Polyaniline is a well-known conducting polymer. While our monomer is substituted, it could be explored for copolymerization with aniline or other monomers to create new electroactive materials with modified solubility and processing characteristics.
Proposed Experimental Workflow: Synthesis and Characterization of a Novel Polyamide
A straightforward approach to demonstrate the utility of this compound as a monomer is to react it with a diacyl chloride in a polycondensation reaction.
Polymerization Reaction Diagram:
Caption: Proposed polycondensation reaction scheme.
Step-by-Step Protocol: Polyamide Synthesis
-
Monomer Preparation: Ensure this compound is pure and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the amino-monomer in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing LiCl to aid solubility.
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount of a diacyl chloride (e.g., terephthaloyl chloride) portion-wise as a solid or as a solution in the same solvent.
-
Polymerization: Allow the reaction to slowly warm to room temperature and stir for several hours. The viscosity of the solution should increase as the polymer forms.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Collect the fibrous polymer by filtration.
-
Washing and Drying: Wash the polymer extensively with water and methanol to remove unreacted monomers and salts. Dry the final polymer in a vacuum oven.
Polymer Characterization:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution (polydispersity). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |
| FTIR and NMR Spectroscopy | Confirmation of the polymer structure and functional groups. |
Part 4: Potential Research Area 3: Synthetic Chemistry and Methodology Development
The unique substitution pattern of this compound makes it an interesting substrate for developing and testing new synthetic methodologies, particularly those focused on regioselectivity. The interplay of the electron-donating amine and methyl groups with the electron-withdrawing ester, and the sterically demanding bromine atom, presents a challenging and informative scaffold.
Scientific Rationale
-
Regioselective Reactions: The aromatic ring has two available positions for further substitution. Studying the regioselectivity of electrophilic aromatic substitution (e.g., nitration, acylation) on this substrate would provide valuable insights into the directing effects of the existing functional groups.
-
Orthogonal Reactivity: The molecule possesses multiple functional groups that can potentially react under different conditions. Developing synthetic routes that selectively modify one functional group while leaving others intact (orthogonal protection/deprotection strategies) would be a valuable contribution to synthetic methodology.
-
Multi-component Reactions: The amine functionality could be utilized in multi-component reactions (e.g., Ugi or Mannich reactions) to rapidly build molecular complexity, using the bromo-benzoate core as a foundational building block.
Proposed Experimental Design: Investigating Regioselectivity
A systematic study of electrophilic aromatic substitution reactions would provide fundamental data on the reactivity of this novel scaffold.
Regioselectivity Study Diagram:
Caption: Workflow for studying regioselective reactions.
Step-by-Step Protocol: Electrophilic Nitration
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as concentrated sulfuric acid, at low temperature (e.g., 0 °C).
-
Reagent Addition: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
-
Reaction: Stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). Extract the products with an organic solvent.
-
Analysis: Analyze the crude product mixture using ¹H NMR and GC-MS to determine the ratio of the resulting constitutional isomers. Isolate and fully characterize each isomer.
Conclusion and Future Outlook
This compound represents a tabula rasa for chemical innovation. Its unique combination of functional groups on a stable aromatic core provides a fertile ground for exploration in medicinal chemistry, materials science, and synthetic methodology. The research avenues proposed in this guide are not exhaustive but are intended to serve as well-reasoned starting points for investigation. The true potential of this molecule will undoubtedly be revealed through the ingenuity and diligence of the researchers who take up the challenge of exploring its chemistry. As a novel building block, it offers the exciting prospect of creating truly new chemical entities with potentially groundbreaking applications.
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An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 4-amino-3-bromo-5-methylbenzoate
This guide provides a comprehensive examination of the chemical stability and degradation profile of Methyl 4-amino-3-bromo-5-methylbenzoate, a key intermediate in various synthetic applications, including pharmaceutical development. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any downstream products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing its stability.
Introduction: Unveiling the Molecular Landscape
This compound is a polysubstituted aromatic compound featuring an ester, an amino group, a bromine atom, and a methyl group attached to a benzene ring. Each of these functional groups contributes to the molecule's overall reactivity and potential degradation pathways. A thorough understanding of its stability profile is a critical prerequisite for its successful application, enabling the development of robust formulations and defining appropriate storage conditions.
Forced degradation studies, or stress testing, are an indispensable tool in this endeavor. By subjecting the molecule to conditions more severe than those it would typically encounter, we can elucidate its likely degradation pathways and identify the resulting degradation products.[1][2] This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical products.[3][4]
Predicted Stability Liabilities and Degradation Pathways
The chemical structure of this compound suggests several potential avenues for degradation. The primary sites of instability are the ester and amino functionalities.
Hydrolytic Degradation
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[5] This reaction would cleave the ester bond, yielding 4-amino-3-bromo-5-methylbenzoic acid and methanol.[6][7]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol.[8]
Oxidative Degradation
The primary aromatic amine group is a known site for oxidative degradation.[9] Exposure to oxidizing agents can lead to a variety of products, including the corresponding nitroso, nitro, and various colored polymeric species.[10][11] The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to oxidation.
Photolytic Degradation
Aromatic compounds containing bromine atoms can exhibit enhanced photoreactivity.[12] The carbon-bromine bond can be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The presence of the amino group may further influence the photolytic pathway.
A Practical Guide to Forced Degradation Studies
To experimentally probe these potential degradation pathways, a systematic forced degradation study is essential. The goal is not to completely degrade the molecule but to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the primary degradation products.[4]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following are detailed protocols for each stress condition. A control sample, protected from stress, should be analyzed alongside the stressed samples.
Protocol 1: Acidic Hydrolysis
-
Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Stress: Add an equal volume of 0.1 M hydrochloric acid to an aliquot of the stock solution.
-
Incubation: Heat the mixture at 60°C for a predetermined time (e.g., 24, 48, 72 hours).
-
Neutralization: After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.
Protocol 2: Basic Hydrolysis
-
Preparation: Use the same stock solution as in the acidic hydrolysis protocol.
-
Stress: Add an equal volume of 0.1 M sodium hydroxide to an aliquot of the stock solution.
-
Incubation: Keep the mixture at room temperature for a predetermined time, monitoring the degradation periodically.
-
Neutralization: Neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute and analyze by HPLC.
Protocol 3: Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Incubation: Keep the mixture at room temperature, protected from light, for a predetermined time.
-
Analysis: Dilute and analyze by HPLC.
Protocol 4: Thermal Degradation
-
Preparation: Place a known amount of the solid compound in a vial.
-
Stress: Heat the vial in an oven at 80°C for a specified period.
-
Analysis: Dissolve a portion of the stressed solid in a suitable solvent, dilute, and analyze by HPLC.
Protocol 5: Photolytic Degradation
-
Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Dilute and analyze both the exposed and dark control samples by HPLC.
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose. Mass Spectrometry (MS) detection can be invaluable for the identification of unknown degradation products.
HPLC Method Development
A reverse-phase HPLC method is generally suitable for a compound of this polarity.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its more polar or less polar degradants.
-
Detection: UV detection at a wavelength where the parent compound and all potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Data Interpretation and Degradation Pathway Elucidation
The chromatograms from the stressed samples should be compared to that of the control sample to identify any new peaks corresponding to degradation products. The mass-to-charge ratio (m/z) of these new peaks, obtained from an LC-MS analysis, can provide the molecular weight of the degradants, which is a critical piece of information for structure elucidation.
The following diagram illustrates the primary predicted degradation pathways based on the functional groups present in this compound.
Caption: Predicted degradation pathways of this compound.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products based on the stress conditions applied.
| Stress Condition | Potential Degradation Product(s) | Analytical Observations |
| Acid/Base Hydrolysis | 4-amino-3-bromo-5-methylbenzoic acid | A more polar peak in reverse-phase HPLC; mass corresponding to the carboxylic acid. |
| Oxidation | Nitroso, Nitro, and polymeric species | Appearance of new peaks, potentially with different UV spectra; potential for coloration of the solution. |
| Photolysis | Debrominated products, radical coupling products | A complex mixture of new peaks may be observed; mass spectrometry is crucial for identification. |
| Thermal | Dependent on the presence of moisture and oxygen; may see hydrolysis and oxidation products. | Similar to other stress conditions, but potentially at a slower rate. |
Conclusion
The stability of this compound is governed by the reactivity of its ester and amino functional groups, with an additional consideration for the photosensitivity imparted by the bromine substituent. A systematic approach to forced degradation studies, as outlined in this guide, is essential for a comprehensive understanding of its degradation profile. The insights gained from these studies are fundamental for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the validation of analytical methods to ensure product quality and regulatory compliance.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
-
ResearchGate. (2018). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. [Link]
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
ResearchGate. (1971). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. [Link]
-
YouTube. (2020). Para-Aminobenzoic Acid (PABA) - CHEM 342L. [Link]
-
YouTube. (2017). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResearchGate. (2022). Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
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- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of Methyl 4-amino-3-bromo-5-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-amino-3-bromo-5-methylbenzoate, a polysubstituted aromatic compound, has emerged as a highly versatile scaffold. Its unique arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester—offers a rich platform for a diverse array of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the established and potential applications of this compound in medicinal chemistry. We will delve into specific, field-proven protocols, elucidate the rationale behind experimental choices, and explore its role in the synthesis of molecules targeting critical disease pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 900019-52-5 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Aromatic amine, Aryl bromide, Methyl ester, Methyl group |
Core Applications in Medicinal Chemistry: From Metabolic Disorders to Infectious Diseases
The strategic placement of reactive sites on the this compound ring system allows for its incorporation into complex molecular architectures. Below, we explore two distinct and significant applications that highlight its utility as a key intermediate in the development of novel therapeutics.
A Precursor for Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulators
The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity. Small molecule GLP-1R agonists are of significant interest as alternatives to injectable peptide therapeutics. This compound has been utilized as a starting material in the synthesis of such modulators.[1]
In a key synthetic transformation, the amino group of this compound can be oxidized to a nitro group. This conversion is a crucial step in modifying the electronic properties of the aromatic ring and enabling subsequent chemical manipulations. The resulting nitro-aromatic compound serves as a versatile intermediate for the introduction of further complexity.
Caption: Synthetic utility in GLP-1R modulator synthesis.
This protocol is adapted from patent literature and outlines the oxidation of the amino functionality to a nitro group, a common strategy to alter the reactivity of the aromatic scaffold.[1]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., filtration funnel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE).
-
Addition of Oxidant: To the stirred solution at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA) (5.0 eq) portion-wise. Rationale: A significant excess of m-CPBA is used to ensure complete oxidation of the amine. The reaction is performed at room temperature for a prolonged period to drive the reaction to completion without significant side product formation.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble by-products.
-
Extraction: Dilute the filtrate with a saturated aqueous solution of sodium carbonate to neutralize excess m-CPBA and the resulting meta-chlorobenzoic acid. Extract the aqueous layer with dichloromethane. Rationale: The basic wash with sodium carbonate is crucial for removing acidic components, simplifying the subsequent purification.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-3-methyl-5-nitrobenzoate. Further purification can be achieved by column chromatography on silica gel if necessary.
An Intermediate for Inhibitors of Mycobacterium tuberculosis Lipoamide Dehydrogenase
The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel anti-tuberculosis agents with new mechanisms of action. Lipoamide dehydrogenase (Lpd) has been identified as a promising target for such drugs. This compound serves as a key intermediate in the synthesis of potent inhibitors of this essential bacterial enzyme.[2]
The synthesis of these inhibitors often involves the initial preparation of this compound from its nitro precursor, followed by further functionalization of the amino group.
Caption: Workflow for anti-tuberculosis agent synthesis.
This protocol, derived from patent literature, describes the reduction of the corresponding nitro compound to afford the title compound.[2]
Materials:
-
Methyl 4-bromo-3-methyl-5-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Water
-
Petroleum ether
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: To a solution of Methyl 4-bromo-3-methyl-5-nitrobenzoate (1.0 eq) in acetic acid, add iron powder (excess). Rationale: The use of iron in acetic acid is a classic and effective method for the reduction of aromatic nitro groups to amines. It is a cost-effective and relatively mild procedure.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the mixture to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove residual acetic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Triturate the residue with petroleum ether to precipitate the product.
-
Isolation: Collect the solid product by filtration and dry to afford this compound. The product can often be used in the next step without further purification.
Conclusion: A Building Block of Strategic Importance
This compound represents a valuable and versatile building block for medicinal chemists. Its demonstrated utility in the synthesis of GLP-1R modulators and anti-tuberculosis agents underscores its potential in addressing significant unmet medical needs. The protocols provided herein offer a practical guide for the utilization of this compound in drug discovery programs. Further exploration of its reactivity is likely to unveil new applications and lead to the development of novel therapeutic agents.
References
- Google Patents. WO2023001237A1 - Glucagon-like peptide-1 receptor modulators and uses thereof.
- Google Patents. WO2022150574A1 - Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase.
-
Taizhou Volsen Chemical Co., Ltd. Site Index. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Use of Methyl 4-amino-3-bromo-5-methylbenzoate in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Methyl 4-amino-3-bromo-5-methylbenzoate is a highly functionalized and versatile building block for the synthesis of diverse heterocyclic compounds. Its unique substitution pattern—featuring a nucleophilic amino group, a strategically placed bromine atom amenable to cross-coupling, and an ester moiety for cyclization—offers multiple avenues for constructing complex molecular architectures. This guide provides in-depth technical insights and detailed protocols for leveraging this reagent in the synthesis of medicinally relevant heterocyclic cores, including quinazolinones and bi-aryl-linked heterocycles via Suzuki coupling. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers in drug discovery and organic synthesis to confidently apply these techniques.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the development of efficient synthetic routes to novel heterocyclic compounds is paramount. Heterocycles form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] this compound emerges as a pre-validated starting material of significant strategic value. Its utility is rooted in the orthogonal reactivity of its functional groups:
-
The Amino Group: Acts as a potent nucleophile, serving as the primary anchor point for annulation reactions to build fused heterocyclic systems.
-
The Bromo Substituent: Positioned ortho to the amine, it is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. This position also influences the regioselectivity of cyclization reactions.
-
The Methyl Ester: Functions as an electrophilic site or can be readily transformed into other functional groups (e.g., amides, hydrazides) to participate in cyclization cascades.
-
The Methyl Group: Provides steric and electronic influence, impacting the reactivity and final properties of the synthesized molecules.
This combination allows for a modular and divergent approach to synthesis, where a single starting material can give rise to multiple complex scaffolds.
Synthesis of Substituted Quinazolinones
Quinazolinones are a privileged class of N-heterocycles, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The synthesis from this compound proceeds via a condensation and cyclization strategy, leveraging the reactivity of the aniline-like amino group.
Mechanistic Rationale
The formation of the quinazolinone ring from an anthranilic acid derivative (or its ester) typically involves two key steps. First, the amino group is acylated. Second, an intramolecular cyclization occurs with a suitable one-carbon synthon, often involving the elimination of water or an alcohol. When using an orthoester like triethyl orthoformate with a nitrogen source such as ammonium acetate, the reaction proceeds through an initial formation of an amidine intermediate, followed by cyclization and tautomerization to yield the stable quinazolinone core.[3][4] The bromine and methyl substituents on the starting material are carried through into the final product, providing points for further diversification.
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of a substituted quinazolinone.
Detailed Experimental Protocol
Objective: To synthesize 7-bromo-6-methylquinazolin-4(3H)-one.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium acetate
-
Ethanol, absolute
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), ammonium acetate (2.0 eq), and triethyl orthoformate (1.5 eq).[3]
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask to serve as the reaction solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.[3]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 7-bromo-6-methylquinazolin-4(3H)-one.
-
Characterization: Confirm the structure of the final product using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] For this compound, the bromine atom serves as an excellent electrophilic partner for this transformation, allowing for the introduction of diverse aryl and heteroaryl moieties. This creates a scaffold that is a precursor to complex polycyclic systems like carbazoles or phenanthridines after subsequent cyclization.
Mechanistic Rationale
The palladium-catalyzed Suzuki-Miyaura coupling involves a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-bromide bond of our substrate. Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[5]
Workflow for Suzuki Coupling and Potential Subsequent Cyclization
Caption: Two-step strategy: Suzuki coupling followed by intramolecular cyclization.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 4-amino-3-(aryl)-5-methylbenzoate.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (3.0 eq)
-
Solvent system (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and the palladium catalyst (0.03-0.05 eq).[5]
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting bromide is consumed (typically 6-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.[5]
Data Presentation: Typical Suzuki Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | Dioxane/H₂O | 90 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 80 |
This table summarizes common conditions reported for Suzuki couplings of aryl bromides and should be optimized for specific substrates.[5]
Synthesis of Benzodiazepines
Benzodiazepines are a critical class of therapeutic agents, primarily acting on the central nervous system as anxiolytics, sedatives, and anticonvulsants.[6] While classical syntheses often start from o-phenylenediamines, the structure of this compound can be adapted for multi-step or multi-component routes to novel benzodiazepine scaffolds.[7][8][9]
One advanced strategy involves a multi-component reaction, such as the Ugi four-component reaction (Ugi-4CR), followed by a deprotection and intramolecular cyclization sequence.[8] This approach allows for the rapid assembly of complex and diverse benzodiazepine cores.
Conceptual Ugi-Deprotection-Cyclization (UDC) Strategy
An Ugi reaction combines an amine, a ketone/aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide in a single step. By using a bifunctional starting material, such as an N-Boc protected amino aldehyde, the Ugi product contains a protected amine that can be subsequently deprotected and cyclized onto the ester of our starting material to form the seven-membered benzodiazepine ring.[8]
Workflow for Benzodiazepine Synthesis via UDC Strategy
Sources
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]
Application Note: Protocols for the Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromo-5-methylbenzoate
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Methyl 4-amino-3-bromo-5-methylbenzoate. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies tailored to this specific substrate. We will explore the critical parameters influencing reaction success, including the selection of catalysts, ligands, bases, and solvents, to empower chemists to achieve optimal outcomes in the synthesis of valuable biaryl compounds.[3]
Introduction: The Strategic Importance of the Substrate
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The presence of an amino group, a methyl group, and a methyl ester provides multiple points for further functionalization. The Suzuki-Miyaura coupling at the bromine position allows for the introduction of a wide array of aryl and heteroaryl substituents, generating complex molecular architectures.[3]
However, this specific substrate presents a unique set of challenges and considerations:
-
Electronic Properties: The aryl bromide is substituted with two electron-donating groups (amino and methyl) and one electron-withdrawing group (methyl ester). The strong electron-donating nature of the amino group can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-poor aryl halides.[4][5]
-
Coordinating Groups: The primary amine can potentially coordinate to the palladium center, which may influence catalyst activity and stability.
-
Functional Group Compatibility: The methyl ester is sensitive to harsh basic conditions, which could lead to saponification.[6][7] Therefore, the choice of base is a critical parameter that must be carefully considered.
This guide will address these subtleties, providing a logical framework for reaction design and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species that is more nucleophilic and facilitates the transfer.[1][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst.[4][9]
Key Parameters for Successful Coupling
Optimizing the Suzuki-Miyaura coupling for this compound requires careful consideration of each reaction component.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand, is paramount for success.[10]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external ligand to form the active catalytic species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex but is often less active for challenging substrates.
-
Ligands: For electron-rich aryl bromides like our substrate, standard ligands such as PPh₃ may be insufficient. Bulky and electron-rich phosphine ligands are required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[8][11][12] Highly effective ligands for such systems include dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[6][13] N-Heterocyclic Carbenes (NHCs) are also powerful alternatives known for their high stability and activity.[11]
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[1] Its strength and solubility must be matched to the substrate's sensitivity.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[1]
-
K₂CO₃/Na₂CO₃: Standard, cost-effective choices that often require an aqueous co-solvent.[14]
-
Cs₂CO₃: More soluble in organic solvents and often more effective for difficult couplings, but more expensive.[15]
-
K₃PO₄: A strong base that is highly effective but can be less compatible with base-sensitive functional groups if not used carefully.
-
-
Consideration for the Ester: To avoid saponification of the methyl ester, stronger bases like NaOH or KOH should be avoided. Milder bases like K₂CO₃ or even potassium fluoride (KF) are preferable, especially if the reaction requires prolonged heating.[6][7]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), or aromatic hydrocarbons like toluene are frequently used.[4][9][11]
-
Biphasic Systems: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is very common.[9] The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[4]
-
Degassing: It is critical to degas the solvent and the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (flame-dried)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: In a separate vial, briefly purge with inert gas, then add the palladium precursor (Pd(OAc)₂, 0.02 equiv) and the ligand (SPhos, 0.04 equiv). Add a small amount of the degassed solvent to dissolve or suspend the catalyst system.
-
Reagent Addition: Add the degassed solvent (1,4-Dioxane/H₂O, 4:1) to the main reaction flask via syringe. Stir for 5 minutes. Then, add the catalyst mixture to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) using an oil bath.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[9]
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.[16]
Data Presentation: Example Reaction Conditions
The optimal conditions can vary depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides recommended starting points for different classes of arylboronic acids.
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 |
| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 12 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 16 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 |
Table compiled for illustrative purposes based on typical conditions for similar substrates.[3][17]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This workflow provides a logical approach to troubleshooting common issues.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Hopkins Chemicals. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Kotha, S. et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58 (2002) 9633–9695. [Link]
-
Molander, G. A. & Biolatto, B. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2002, 4 (11), pp 1867–1870. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
Royal Society of Chemistry. Use of Base Metals in Suzuki Coupling. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of Methyl 4-amino-3-bromo-5-methylbenzoate for Novel Compound Synthesis
Abstract
This document provides a comprehensive guide for the strategic chemical modification of Methyl 4-amino-3-bromo-5-methylbenzoate, a versatile and highly functionalized aromatic building block. The presence of three distinct, orthogonally reactive sites—an amino group, a bromo substituent, and a methyl ester—renders this molecule an exceptional scaffold for generating diverse libraries of novel compounds. We present detailed protocols for selective derivatization at the amino and bromo positions, focusing on common yet powerful transformations such as N-acylation, Suzuki-Miyaura coupling, and Sonogashira coupling. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to empower researchers in drug discovery and materials science.
Introduction: The Strategic Value of the Scaffold
This compound is a trifunctionalized benzene ring, making it a valuable starting material for complex molecular architectures. The aniline moiety is a common feature in bioactive molecules and pharmaceuticals.[1][2] The strategic placement of the bromo, amino, and methyl groups offers significant synthetic advantages:
-
Orthogonal Reactivity: The nucleophilic amino group and the bromo atom, suitable for metal-catalyzed cross-coupling, can be functionalized selectively under different reaction conditions.
-
Modulation of Properties: Derivatization at these sites allows for fine-tuning of electronic, steric, and physicochemical properties, which is critical in drug development and materials science.
-
Vectorial Complexity: The defined substitution pattern provides a clear framework for building three-dimensional complexity from a flat aromatic core.
This guide will focus on two primary vectors of derivatization: transformations at the C4-amino group and palladium-catalyzed C-C bond formation at the C3-bromo position.
Derivatization at the C4-Amino Group: N-Acylation
The primary amine of the scaffold is a strong nucleophile and its reactivity typically dominates when exposed to electrophilic reagents. N-acylation is a fundamental transformation that serves two primary purposes: it can act as a protecting group strategy to moderate the amine's reactivity, or the acyl group itself can be a key pharmacophoric element.[3]
Rationale for N-Acylation
Direct Friedel-Crafts acylation on an aniline ring is often unsuccessful because the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring towards electrophilic substitution.[3] By converting the amine to an amide (an acetanilide derivative), its activating effect is moderated, and unwanted side reactions are prevented. This allows for subsequent, selective reactions at other sites, such as the bromo position.
Protocol 2.1: N-Acetylation with Acetic Anhydride
This protocol details the conversion of the starting material to Methyl 4-acetamido-3-bromo-5-methylbenzoate.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of starting material).
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Scientist's Note: Pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a nucleophilic catalyst.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) to the stirring solution dropwise. An ice bath can be used to control the initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.[4]
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acetic acid.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-acetylated product.[5]
| Expected Outcome | Data |
| Product Name | Methyl 4-acetamido-3-bromo-5-methylbenzoate |
| Appearance | White to off-white solid |
| Expected Yield | >90% |
| Molecular Weight Shift | +42.04 g/mol (addition of C₂H₂O) |
Derivatization at the C3-Bromo Position: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds.[6] These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups.
// Nodes SM [label="Methyl 4-amino-3-bromo-\n5-methylbenzoate", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"];
// Pathway 1: N-Acylation Acylation [label="N-Acylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,4!"]; Product_A [label="N-Acyl Derivative", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,4!"];
// Pathway 2: Suzuki Coupling Suzuki [label="Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,2.5!"]; Product_B [label="Aryl/Heteroaryl Derivative", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,2.5!"];
// Pathway 3: Sonogashira Coupling Sonogashira [label="Sonogashira Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,1!"]; Product_C [label="Alkynyl Derivative", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,1!"];
// Sequential Pathway Seq_Suzuki [label="Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="7.5,4!"]; Final_Product [label="Di-substituted Product", fillcolor="#FBBC05", fontcolor="#202124", pos="10,4!"];
// Edges SM -> Acylation [label="Ac₂O, Base", color="#EA4335"]; Acylation -> Product_A;
SM -> Suzuki [label="R-B(OH)₂\nPd Catalyst, Base", color="#4285F4"]; Suzuki -> Product_B;
SM -> Sonogashira [label="R-C≡CH\nPd/Cu Catalyst, Base", color="#34A853"]; Sonogashira -> Product_C;
Product_A -> Seq_Suzuki [label="R-B(OH)₂\nPd Catalyst, Base", color="#4285F4"]; Seq_Suzuki -> Final_Product; } } Caption: Derivatization pathways from the core scaffold.
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids.[7] This protocol describes the synthesis of Methyl 4-amino-5-methyl-[1,1'-biphenyl]-3-carboxylate. Note that this reaction can be performed on the unprotected aniline, though yields may vary and protection (as in Protocol 2.1) is sometimes preferred.[8]
Materials:
-
This compound (or its N-acetylated derivative)
-
Phenylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (or Toluene/Water)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask or a three-neck flask with a condenser and ensure it is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Scientist's Note: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
-
Reagent Loading: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be degassed by bubbling with N₂ or Ar for 15-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the aryl bromide starting material is a key indicator of completion.[4]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: After filtering and concentrating the solvent, purify the crude product by silica gel column chromatography to isolate the desired biphenyl compound.
Protocol 3.2: Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction typically requires both palladium and copper(I) co-catalysts.[10]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
A suitable base/solvent like triethylamine (TEA) or diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) as a co-solvent (optional)
Step-by-Step Methodology:
-
Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere as described in Protocol 3.1.
-
Reagent Loading: To the flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA), which often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or GC-MS analysis shows complete consumption of the starting material. Copper-free Sonogashira protocols may also be employed, often requiring specific ligands and conditions to proceed at room temperature.[11][12]
-
Work-up:
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the alkynyl-substituted product.
Characterization of Novel Compounds
Rigorous structural validation is essential. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized derivatives.[13]
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework and confirms connectivity.[14] | N-Acylation: Appearance of a new singlet for the acetyl methyl group (~2.2 ppm) and a downfield shift of aromatic protons. Cross-Coupling: Appearance of new aromatic or alkynyl proton signals and disappearance of the characteristic C-Br coupling in ¹³C NMR. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. | The molecular ion (M+) peak should correspond to the calculated mass of the expected product. The isotopic pattern for bromine will disappear upon successful coupling. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | N-Acylation: Appearance of a strong amide C=O stretch (~1660-1690 cm⁻¹). Sonogashira Coupling: Appearance of a C≡C stretch (~2100-2260 cm⁻¹). |
Sequential Derivatization Workflow
The orthogonal nature of the reactive sites allows for a logical, sequential synthesis to create highly complex molecules. A common and effective strategy is to first protect/acylate the amine, then perform the more robust cross-coupling reaction, and finally deprotect the amine if necessary.
// Nodes Start [label="Start:\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1:\nN-Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Protected\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2:\nSuzuki Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Di-functionalized\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Protocol 2.1"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Protocol 3.1"]; Step2 -> Product; Product -> End; } } Caption: A sequential N-acylation and Suzuki coupling workflow.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel, complex organic molecules. By strategically employing well-established reactions such as N-acylation and palladium-catalyzed cross-coupling, researchers can access a wide chemical space. The protocols and rationale provided herein serve as a robust foundation for developing new derivatives for applications in medicinal chemistry, agrochemicals, and materials science.
References
-
Organic Letters. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic-Chemistry.org. [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein-Institut. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. NIH. [Link]
-
ResearchGate. Approaches for the N-acetylation of anilines. ResearchGate. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. Micellar Suzuki cross-coupling between mono-bromoanilines and.... ResearchGate. [Link]
-
NROChemistry. Sonogashira Coupling. NROChemistry. [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
ResearchGate. N-acylation of anilines, primary and secondary amines, and sulfonamides. ResearchGate. [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. [Link]
-
PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
LCGC. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC International. [Link]
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
laboratory scale-up synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate
Application Note & Protocol
Topic: Laboratory Scale-Up Synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate
Abstract
This document provides a comprehensive, in-depth guide for the , a valuable substituted aromatic amine intermediate in pharmaceutical and materials science research. The synthesis is approached as a two-step process commencing with the catalytic hydrogenation of Methyl 4-methyl-3-nitrobenzoate to yield the key intermediate, Methyl 3-amino-4-methylbenzoate. This intermediate is then subjected to a regioselective electrophilic bromination to afford the final product. This guide emphasizes the rationale behind procedural choices, critical safety protocols for handling hazardous reagents like bromine, and key considerations for scaling the synthesis from milligram to multi-gram quantities. Detailed, step-by-step protocols are provided, alongside characterization data, workflow diagrams, and a thorough discussion of process optimization.
Introduction & Strategic Overview
Substituted aromatic amines are fundamental building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials.[1][2] this compound incorporates several functional groups—an amine, a halogen, and an ester—making it a versatile precursor for further chemical modification.
The synthetic strategy presented here is designed for scalability and regiochemical control. The chosen route involves two primary transformations:
-
Reduction of a Nitroarene: The synthesis begins with the reduction of a commercially available nitro-substituted precursor. Catalytic hydrogenation is selected for this step due to its high efficiency, clean conversion, and the generation of water as the only significant byproduct, which is favorable for large-scale operations compared to metal-acid reductions.[1][3]
-
Electrophilic Aromatic Substitution (Bromination): The core transformation involves the selective bromination of the synthesized amino-ester intermediate. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing amino group is the primary director, guiding the electrophilic bromine to the desired position.
This document serves as a practical guide for researchers in drug development and chemical synthesis, providing a robust and validated protocol for producing this key intermediate on a laboratory scale.
Reaction Scheme
The overall two-step synthesis pathway is illustrated below.
Caption: Overall two-step synthesis of the target compound.
Mandatory Safety Protocols
WARNING: This procedure involves highly hazardous materials, including elemental bromine and pressurized hydrogen gas. A thorough risk assessment must be conducted before any work begins.[4] All operations must be performed inside a certified chemical fume hood by trained personnel.
-
Bromine (Br₂):
-
Hazards: Extremely toxic, corrosive, and a strong oxidizing agent.[5] Causes severe burns upon skin contact and is fatal if inhaled.[5][6] Reacts violently with many organic compounds and metals.[7]
-
PPE: Chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (fluorinated rubber or equivalent), and a flame-resistant lab coat are mandatory.[4]
-
Handling: Always handle liquid bromine in a chemical fume hood.[4] Use equipment made of compatible materials like glass or Teflon. Ensure a neutralizing agent, such as a solution of sodium thiosulfate, is readily available to handle spills.[6]
-
-
Catalytic Hydrogenation (H₂ gas):
-
Hazards: Highly flammable and explosive gas. Reactions can be exothermic. Raney Nickel is pyrophoric when dry.
-
Controls: Use a certified hydrogenation apparatus (e.g., a Parr shaker). Ensure the system is properly assembled and leak-tested. Never allow the Raney Nickel catalyst to dry and come into contact with air.[8]
-
-
General Precautions:
-
Wear appropriate PPE at all times, including safety glasses, a lab coat, and closed-toe shoes.
-
Ensure adequate ventilation and work within a fume hood.[9]
-
Have appropriate fire extinguishing equipment (e.g., CO₂ or dry chemical extinguisher) and spill kits readily accessible.
-
Materials & Equipment
Reagents & Consumables
| Reagent | CAS No. | Purity | Supplier | Notes |
| Methyl 4-methyl-3-nitrobenzoate | 10258-45-4 | ≥98% | Commercial | Starting Material |
| Raney Nickel (slurry in water) | 7440-02-0 | - | Commercial | Catalyst for Step 1 |
| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | Commercial | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | High Purity | Gas Cylinder | Reductant |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | Commercial | Filtration Aid |
| Bromine (Br₂) | 7726-95-6 | ≥99.5% | Commercial | Brominating Agent |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Commercial | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | ACS Grade | Commercial | Quenching Agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Commercial | Neutralizing Agent |
| Ethyl Acetate | 141-78-6 | ACS Grade | Commercial | Extraction Solvent |
| Hexanes | 110-54-3 | ACS Grade | Commercial | Recrystallization Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Commercial | Drying Agent |
Equipment
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
-
Three-neck round-bottom flasks (1 L, 2 L)
-
Mechanical stirrer with a glass or Teflon paddle
-
Heating mantle with temperature controller
-
Ice bath and cooling system
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[8]
-
Reactor Setup: In a certified chemical fume hood, charge a 1 L Parr hydrogenation vessel with Methyl 4-methyl-3-nitrobenzoate (80.0 g, 0.41 mol).
-
Catalyst & Solvent Addition: Carefully add anhydrous methanol (400 mL). Under a stream of nitrogen, safely add Raney Nickel (approx. 8 g of a 50% slurry in water).
-
Causality Note: Raney Nickel is a highly active and proven catalyst for nitro group reductions. Methanol is an excellent solvent for the starting material and is compatible with the hydrogenation process. The system is kept under an inert atmosphere to prevent the pyrophoric catalyst from igniting.
-
-
Hydrogenation: Seal the Parr reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 40 °C. Monitor the pressure drop in the reactor. The reaction is typically complete within 8 hours, indicated by the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water. Wash the reaction vessel and the filter cake with additional methanol (2 x 50 mL).
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid is Methyl 3-amino-4-methylbenzoate, which is typically of sufficient purity (>95%) to be used directly in the next step.
-
Expected Yield: ~67 g (98%) of a beige powder.
-
Step 2: Synthesis of this compound
-
Reactor Setup: Charge a 2 L three-neck round-bottom flask, equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, with Methyl 3-amino-4-methylbenzoate (66.0 g, 0.40 mol) and glacial acetic acid (800 mL).
-
Cooling: Stir the mixture until the solid dissolves completely. Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Causality Note: The bromination of an activated aromatic ring is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-heating, and minimize the formation of di-brominated or other side products.
-
-
Bromine Addition: In the fume hood, prepare a solution of liquid bromine (67.1 g, 0.42 mol, 1.05 eq) in 200 mL of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the cooled, stirring reaction mixture over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate until the characteristic red-orange color of bromine disappears.
-
Neutralization & Precipitation: Slowly and carefully pour the reaction mixture into a large beaker containing a stirred, saturated solution of sodium bicarbonate (approx. 2 L) and ice. Continue adding the bicarbonate solution until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). The product will precipitate as a solid.
-
Causality Note: Neutralization is necessary to remove the acetic acid and any HBr formed during the reaction, which protonates the product, making it water-soluble. Basification deprotonates the amine, causing the free base product to precipitate out of the aqueous solution.
-
-
Isolation & Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) to remove residual salts.
-
Dry the crude product in a vacuum oven at 50 °C.
-
For final purification, recrystallize the crude solid from a hot mixture of hexanes and ethyl acetate. Dissolve the solid in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes turbid. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Results & Characterization
Quantitative Data Summary
| Parameter | Value |
| Starting Material (Step 2) | 66.0 g (0.40 mol) |
| Bromine | 67.1 g (0.42 mol) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours post-addition |
| Final Product Yield | ~85 g (87%) |
| Melting Point | 72-74 °C |
| Purity (by HPLC/NMR) | >98% |
Expected Analytical Data
-
¹H NMR Spectrum (CDCl₃, 400 MHz): δ 7.99 (s, 1H), 7.65 (s, 1H), 4.30 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.20 (s, 3H, -CH₃).
-
¹³C NMR Spectrum (CDCl₃, 100 MHz): δ 166.5, 145.0, 137.1, 129.8, 120.5, 110.2, 108.9, 52.1, 18.2.
-
FT-IR (KBr, cm⁻¹): 3475, 3380 (N-H stretch), 2950 (C-H stretch), 1715 (C=O ester stretch), 1620 (N-H bend), 1240 (C-O stretch).
Scale-Up Workflow & Considerations
Scaling this synthesis requires careful management of physical and chemical parameters.
Caption: High-level workflow for the scale-up synthesis.
-
Heat Transfer: The bromination step is significantly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with an external cooling circulator is highly recommended over a simple ice bath to maintain precise temperature control.
-
Reagent Addition: For multi-hundred gram scales, the dropwise addition of bromine solution must be carefully controlled. A syringe pump or a metered addition funnel can ensure a consistent and safe addition rate, preventing localized "hot spots" and runaway reactions.
-
Mixing: Efficient stirring is critical to ensure homogeneity and effective heat transfer. A mechanical overhead stirrer is essential; a magnetic stir bar is insufficient for this scale and viscosity.
-
Product Isolation: Handling large volumes of precipitated solids can be challenging. Ensure filtration equipment (e.g., a large Büchner or Nutsche filter) is appropriately sized. Thorough washing of the filter cake is crucial to remove inorganic salt impurities, which can impact the quality of the final product.
References
- Vertex AI Search. (2024). Bromination safety.
- Chemical Education Xchange. (n.d.). Safety.
- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
- Chemcess. (n.d.). Production Of Aromatic Amines.
- Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
- ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.
- Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines.
- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96.
Sources
- 1. chemcess.com [chemcess.com]
- 2. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. carlroth.com [carlroth.com]
- 6. Safety [chemedx.org]
- 7. youtube.com [youtube.com]
- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. archeanchemicals.com [archeanchemicals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Quantification of Methyl 4-amino-3-bromo-5-methylbenzoate
Introduction
Methyl 4-amino-3-bromo-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The causality behind experimental choices and the principles of method validation are also discussed to ensure scientific integrity and trustworthiness of the results.[1][2][3][4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [5] |
| Molecular Weight | 244.08 g/mol | [5] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound |
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the quantification of this compound.[6] The aromatic nature of the molecule allows for sensitive detection using a UV detector.
Principle of Separation and Detection
The separation is based on the partitioning of the analyte between a stationary phase (a C18 reversed-phase column) and a mobile phase (a mixture of acetonitrile and a buffered aqueous solution). The analyte is retained on the nonpolar stationary phase, and its elution is controlled by the polarity of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it passes through the UV detector.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.05 M KH₂PO₄ buffer (pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile | The buffered aqueous phase controls the ionization of the amino group, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 60% A / 40% B, isocratic | An isocratic elution is simpler and often sufficient for the analysis of a single analyte in a relatively clean matrix. A gradient could be developed if impurities need to be separated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) should be determined by scanning the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Preparation of Solutions:
-
Buffer Preparation (0.05 M KH₂PO₄, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of the analyte for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters
To ensure the reliability of the method, it should be validated according to ICH guidelines.[3] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98-102% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined experimentally (e.g., based on signal-to-noise ratio) |
| Specificity | The peak of the analyte should be well-resolved from any impurities or matrix components. |
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] this compound is expected to be sufficiently volatile for GC analysis.
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase. The FID is a universal detector for organic compounds that produces a current proportional to the amount of carbon atoms in the analyte, allowing for quantification.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler (optional)
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Methanol or Dichloromethane (GC grade)
-
Helium or Nitrogen (high purity, carrier gas)
-
Hydrogen (high purity, for FID)
-
Air (for FID)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polar column provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min | A temperature program is used to ensure good separation and elution of the analyte in a reasonable time. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for concentrated samples and prevents column overloading. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to obtain a final concentration within the calibration range.
Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the GC system.
-
Record the peak area of the analyte for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Considerations for Derivatization
For compounds with active hydrogens, such as the amino group in the analyte, derivatization may be necessary to improve peak shape and thermal stability.[8] Silylation is a common derivatization technique for such compounds. However, this protocol assumes direct analysis is feasible. If poor peak shape or tailing is observed, a derivatization step should be investigated.
Workflow for GC Analysis
Caption: Workflow for the quantification of this compound by GC.
Conclusion
This application note provides detailed and scientifically grounded protocols for the quantification of this compound using both HPLC-UV and GC-FID. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will provide accurate and reliable results for the quality control and development of processes involving this important pharmaceutical intermediate.
References
-
Spectrophotometric Determination of Some Aromatic Amines. Talanta, 1998 Nov;47(4):883-90. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Guide. [Link]
-
Methyl 4-amino-3-bromo-5-nitrobenzoate. PubChem. [Link]
-
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Rasayan J. Chem., 2011, 4(1), 41-48. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]
-
Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Amine Analysis using Quantitative Raman Spectroscopy™. OndaVia. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Methyl 3-Amino-5-bromo-2-methylbenzoate. PubChem. [Link]
-
Gas chromatographic determination of bromo and fluoro derivatives of benzodiazepine in human body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 1980, 182(1), 81-87. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 2023, 415, 4713–4723. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
4-Bromo-3-methylbenzoic acid. SIELC Technologies. [Link]
-
Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. MethodsX, 2022, 9, 101910. [Link]
-
Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. Journal of Analytical Toxicology, 1985, 9(1), 1-6. [Link]
-
Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. PubMed. [Link]
-
Methyl 2-amino-5-bromo-3-methylbenzoate. PubChem. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. wjarr.com [wjarr.com]
- 5. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Utilization of Methyl 4-amino-3-bromo-5-methylbenzoate in Modern Pharmaceutical Synthesis
Abstract
Methyl 4-amino-3-bromo-5-methylbenzoate is a strategically substituted aromatic compound that has emerged as a valuable and versatile intermediate in pharmaceutical research and development. Its unique trifunctional arrangement—a nucleophilic amine, a reactive bromine atom amenable to cross-coupling, and a modifiable methyl ester—provides a robust scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in constructing biaryl and heteroaryl cores common in targeted therapies, particularly kinase inhibitors. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging this key building block.
Introduction: A Profile of a Versatile Pharmaceutical Building Block
This compound (CAS No. 900019-52-5) is a polysubstituted aniline derivative.[1][2][3] The strategic placement of its functional groups is not accidental; it is designed for sequential, regioselective chemical transformations, making it an ideal starting point for multi-step syntheses in medicinal chemistry.
Causality Behind its Utility:
-
Amino Group (-NH₂): Serves as a potent nucleophile or a site for directing group strategies. It is commonly used for amide bond formation, guanidinylation, or as an anchor point for building heterocyclic rings.[4]
-
Bromo Group (-Br): Positioned ortho to the amino group, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds and introduce aryl or heteroaryl moieties.[5][6]
-
Methyl Ester Group (-COOCH₃): Offers a latent carboxylic acid functionality. It is generally stable to many cross-coupling conditions and can be hydrolyzed in a later synthetic step to the corresponding carboxylic acid, which can improve solubility or serve as a key binding motif for biological targets.
-
Methyl Group (-CH₃): Provides steric and electronic influence, which can be crucial for modulating the binding affinity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 900019-52-5 | ChemicalBook[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | Sigma-Aldrich |
| Molecular Weight | 244.09 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | NMLOSXSDLWFBKT-UHFFFAOYSA-N | Sigma-Aldrich |
Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
A primary and powerful application of this intermediate is in the construction of biaryl or heteroaryl-aryl structures, which are privileged scaffolds in a vast number of kinase inhibitors and other targeted therapies.[6] The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and esters.[5]
The reaction facilitates the coupling of the bromine atom on the intermediate with an organoboron compound, catalyzed by a palladium complex. The presence of the amino and ester groups on the ring can influence the reactivity, making the choice of catalyst, ligand, and base critical for achieving high yields.[6]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical synthetic workflow where this compound is utilized as a foundational scaffold.
Caption: Synthetic pathway from the intermediate to a final drug candidate.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as robust starting points. Note: All procedures should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
The success of the coupling is highly dependent on the chosen conditions. The following table summarizes common systems used for structurally similar aryl bromides.[6]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Substrates |
| Pd(PPh₃)₄ | (None) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | Electron-neutral/rich boronic acids |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Hindered or electron-deficient boronic acids |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | Heteroaryl boronic acids |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | Cost-effective alternative for some substrates |
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its related reagents must be handled with care.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315) and serious eye irritation (H319).[7] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling:
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a high-value intermediate whose strategic design enables efficient and modular synthesis of complex pharmaceutical candidates. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile route to the biaryl scaffolds that are central to many modern targeted therapies. The protocols and data presented herein offer a foundational guide for researchers to harness the synthetic potential of this important building block, accelerating the discovery and development of new medicines.
References
-
PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][9]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
Sources
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- 2. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [amp.chemicalbook.com]
- 3. Methyl-4-amino-3-bromo-5-methylbenzoate CAS#: 900019-52-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthesis, improve yields, and overcome common experimental hurdles.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in various pharmaceutical syntheses. The synthesis primarily involves the selective bromination of Methyl 4-amino-3-methylbenzoate.
Issue 1: Low Yield of the Desired Product
A common challenge in this synthesis is achieving a high yield of the target molecule due to the formation of side products.
Question: My reaction yield is consistently below 50%. What are the primary factors contributing to this, and how can I improve it?
Answer: Low yields in the synthesis of this compound are typically due to a lack of regioselectivity during the bromination step, leading to the formation of undesired isomers and di-brominated products. The amino and methyl groups on the aromatic ring are both activating and ortho-, para-directing, which can lead to a mixture of products.
Key Causalities and Solutions:
-
Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are critical.
-
Molecular Bromine (Br₂): While potent, it often lacks selectivity, leading to over-bromination and a mixture of isomers.[1]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent for electron-rich aromatic rings.[2] It is often the preferred reagent for this type of transformation.
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve monobromination of aromatic amines with high yields, predominantly at the para-position, without needing to protect the amino group.[3]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction's selectivity. Non-polar solvents like dichloromethane (DCM) or chloroform are often used to favor the desired product.[3]
-
Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help control the reaction rate and improve selectivity by minimizing the formation of undesired byproducts.
-
-
Stoichiometry: Precise control of the stoichiometry is crucial. Using a slight excess of the starting material (Methyl 4-amino-3-methylbenzoate) relative to the brominating agent can help minimize di-bromination. A 1:1 molar ratio is a good starting point.
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Recrystallization of Methyl 4-amino-3-bromo-5-methylbenzoate
Welcome to the technical support center for the purification of Methyl 4-amino-3-bromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The selection of an appropriate solvent system is paramount. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This differential solubility is the fundamental principle that drives the purification process. Additionally, the impurities should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent to be effectively separated.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good starting point is to consider solvents with similar polarity to your compound. This compound is a moderately polar molecule due to the presence of an amino group, an ester, and a bromo substituent on the aromatic ring. Therefore, solvents like ethanol, methanol, or mixtures containing these alcohols with water or a non-polar solvent like hexane could be effective.[3][4] Small-scale solubility tests with various solvents are highly recommended to empirically determine the best choice.[5]
Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with many organic compounds, including aromatic amines.[6] It is often caused by a solution that is too concentrated or cooled too quickly. To remedy this, you can try reducing the level of supersaturation by adding a small amount of additional hot solvent before cooling.[6] A slower cooling rate is also crucial; allow the solution to cool gradually to room temperature before transferring it to an ice bath.[6][7]
Q4: I have a very low yield after recrystallization. What are the likely causes?
A4: A poor yield can result from several factors. The most common is using an excessive amount of solvent, which leads to a significant portion of your product remaining in the mother liquor.[7][8][9] To mitigate this, use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[8] Another cause could be washing the collected crystals with a solvent that is not sufficiently cold, leading to redissolving of the product.[8]
Q5: The recrystallized product is still colored. How can I remove colored impurities?
A5: If your purified product retains a color, it indicates the presence of colored impurities. A common technique to address this is to add a small amount of activated charcoal to the hot solution before filtration.[10] The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired compound, potentially reducing the yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. [9] 2. The solution is supersaturated. [9] | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[9] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][9] |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. [7] | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[7] |
| The product appears as fine powder, not distinct crystals. | Rapid cooling or high supersaturation. | Allow for slower cooling to encourage the growth of larger, more well-defined crystals.[10] |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the product and impurities. | Consider a different solvent or a mixed-solvent system. A mixed-solvent recrystallization can sometimes provide better separation.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube at room temperature to assess solubility.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[2][5]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[8] It is crucial to use the minimum volume to ensure a good recovery.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[2]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[2][8] Covering the flask will slow down the cooling process and promote the formation of larger crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
6. Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A workflow diagram for the recrystallization of this compound.
Understanding the Logic: Troubleshooting Scenarios
This diagram outlines the logical steps to take when encountering common recrystallization problems.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (1910). AT43637B - Process for the preparation of isobutyl p-aminobenzoate.
-
Chemchart. (n.d.). 4-amino-3-bromo-5-methylbenzoic acid (860787-42-4). Retrieved from [Link]
-
Lo, D. V. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(24), 12465–12477. [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
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- 3. Reagents & Solvents [chem.rochester.edu]
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
common impurities in Methyl 4-amino-3-bromo-5-methylbenzoate and their removal
Technical Support Center: Methyl 4-amino-3-bromo-5-methylbenzoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purity of this compound. In the following sections, we will address frequently asked questions regarding the identification and removal of process-related impurities and degradation products. Our goal is to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile of your final product is intrinsically linked to its synthetic route. A common pathway to this compound involves the bromination of Methyl 4-amino-3-methylbenzoate. Therefore, impurities typically fall into four main categories: unreacted starting materials, reaction by-products, residual reagents, and degradation products.
| Impurity Class | Specific Example | Origin |
| Starting Material | Methyl 4-amino-3-methylbenzoate | Incomplete bromination reaction. |
| Reaction By-product | Methyl 4-amino-3,5-dibromobenzoate | Over-bromination of the starting material or product.[1][2] |
| Reagent-Related | Succinimide | By-product from N-Bromosuccinimide (NBS) reagent.[3][4] |
| Degradation Product | 4-amino-3-bromo-5-methylbenzoic acid | Hydrolysis of the methyl ester.[5][6] |
A visual representation of where these impurities originate is provided below.
Caption: Origin of common impurities during synthesis.
Q2: My TLC/LCMS shows a significant amount of starting material. How can I remove it and drive the reaction to completion?
Detecting unreacted Methyl 4-amino-3-methylbenzoate is a common issue. The amino group is highly activating, but steric hindrance from the adjacent methyl group can sometimes slow the reaction.
Troubleshooting & Optimization:
-
Reaction Monitoring: Ensure the reaction has genuinely stopped by taking time points and analyzing via TLC or LCMS. If the ratio of starting material to product is no longer changing, the reaction is complete or has stalled.
-
Reagent Stoichiometry: A slight excess (1.05-1.1 equivalents) of the brominating agent, such as N-Bromosuccinimide (NBS), is often used. If you used a 1:1 ratio, consider a small additional charge of NBS. Be cautious, as a large excess can lead to the formation of the dibrominated by-product.[4]
-
Temperature Control: Bromination of activated rings is typically fast, even at 0 °C. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
Removal Protocol: Flash Column Chromatography
If optimizing the reaction is not feasible, column chromatography is the most effective method for removing unreacted starting material due to the significant polarity difference between the brominated and non-brominated compounds.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
The less polar product (this compound) will elute first.
-
The more polar starting material (Methyl 4-amino-3-methylbenzoate) will elute later.
-
-
Validation: Monitor the column fractions by TLC to identify and combine the pure product fractions.
Q3: I have a persistent impurity that I believe is the dibrominated by-product. How can I confirm its identity and remove it?
The formation of Methyl 4-amino-3,5-dibromobenzoate occurs when the product is subjected to excess brominating agent.[1][2] The N-acetyl group is less activating than a free amino group, which allows for better control over bromination.[2]
Confirmation:
-
Mass Spectrometry (MS): The dibrominated species will have a characteristic isotopic pattern for two bromine atoms and a molecular weight that is 78.9 amu higher than your product.
-
Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the aromatic region of the desired mono-bromo product should show two singlets. The dibromo by-product will show a single singlet for the one remaining aromatic proton.
Removal Strategy: Recrystallization
Often, the dibrominated compound has different solubility properties and a more symmetrical structure, which can make it less soluble and easier to remove by recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system where your desired product is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point is a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of the pair).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired mono-bromo product should preferentially crystallize, leaving the more soluble dibromo impurity in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
Purity Check: Analyze the recrystallized product by TLC, LCMS, or NMR to confirm the removal of the dibrominated impurity.
Q4: After my aqueous workup, I see a significant amount of succinimide in my NMR. How do I get rid of it?
Succinimide is the primary by-product when using NBS and is known for being partially soluble in organic solvents like dichloromethane, which can lead to its persistence after a standard workup.[3][4]
Troubleshooting Workflow for Succinimide Removal:
Caption: Decision workflow for removing succinimide.
Detailed Protocol: Aqueous Base Wash
The most effective method to remove succinimide is to convert it to its more water-soluble salt.[7]
-
Quench Excess NBS: Before the workup, ensure any unreacted NBS is quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the yellow color dissipates.[3][7][8]
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This deprotonates the succinimide, making it highly soluble in the aqueous layer.
-
Separation: Separate the layers. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Final Wash: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Q5: My product appears to be degrading into a new, more polar compound over time. What is happening?
The presence of a methyl ester and an amino group on the same molecule introduces potential stability issues. The most likely degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-3-bromo-5-methylbenzoic acid).[5][6] This reaction is catalyzed by the presence of acid or base.[5][9] Aromatic amines can also be susceptible to air oxidation, often resulting in discoloration, although hydrolysis is typically the more common issue for this specific structure.
Prevention and Mitigation:
-
Storage: Store the compound in a cool, dark, and dry environment. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
pH Neutrality: Ensure the final product is free from acidic or basic residues from the workup. If the product was purified by chromatography, traces of acid from the silica gel can sometimes remain. A final wash of the organic solution with a neutral buffer or water before drying and concentration can be beneficial.
-
Solvent Choice: Avoid storing the compound in protic solvents (like methanol or water) for extended periods, as this can facilitate hydrolysis.
If degradation has already occurred, the resulting carboxylic acid is significantly more polar and can be readily removed by either flash chromatography or an acid-base extraction.
References
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Quora. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. [Link]
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Royal Society of Chemistry. [Link]
-
Methyl Benzoate. (n.d.). PubChem. [Link]
-
Amines. (n.d.). National Council of Educational Research and Training (NCERT). [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, August 10). ACS Publications. [Link]
-
Which is the correct order to stability? (n.d.). Allen. [Link]
-
The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. (1955, January 20). Journal of the American Chemical Society. [Link]
-
Rank the following substituted anilines from most basic to least basic. (n.d.). Pearson. [Link]
-
N-bromosuccinimide removal at workup. (2013, November 16). Sciencemadness.org. [Link]
-
Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]
-
3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses. [Link]
-
Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. [Link]
-
Bromination of Aniline (video). (n.d.). Khan Academy. [Link]
-
The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. (n.d.). Vedantu. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2020, October 27).
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. [Link]
-
Bromination Of Acetanilide And Aniline Lab Report. (n.d.). IPL.org. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007, June 28).
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]
-
Bromination of Aniline. (n.d.). Scribd. [Link]
Sources
- 1. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-amino-3-bromo-5-methylbenzoate Synthesis
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate. As a crucial intermediate in pharmaceutical and agrochemical research, achieving high yield and purity in its synthesis is paramount. The primary challenge lies in the selective mono-bromination of the highly activated aromatic ring of its precursor, Methyl 4-amino-5-methylbenzoate. This document addresses common experimental pitfalls in a direct question-and-answer format, grounded in established chemical principles and field-proven techniques.
The core of this synthesis is an electrophilic aromatic substitution. The starting material possesses two activating groups: a strongly activating amino (-NH₂) group and a weakly activating methyl (-CH₃) group. Both are ortho, para-directors. The amino group's powerful activating effect dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it (positions 3 and 5). Since position 5 is already occupied by the methyl group, the bromination selectively occurs at the 3-position. However, this high reactivity also makes the ring susceptible to over-bromination, the most common side reaction.
Technical Support Center: Column Chromatography Purification of Methyl 4-amino-3-bromo-5-methylbenzoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-amino-3-bromo-5-methylbenzoate using column chromatography. The methodologies and troubleshooting advice herein are synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical success.
Foundational Concepts: Understanding the Molecule and Method
Successful purification begins with a thorough understanding of the analyte's chemical properties and its interaction with the chromatographic system.
1.1. Analyte Profile: this compound
-
Structure: This compound is a substituted aromatic amine. Its key features include a basic amino (-NH₂) group, an electron-withdrawing bromo (-Br) group, and a methyl ester (-COOCH₃) group on a benzene ring.
-
Chromatographic Challenge: The primary challenge in purifying this molecule via normal-phase chromatography on standard silica gel arises from the basicity of the amino group. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amine, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]
1.2. Strategic Selection of Chromatographic Phases
The choice of stationary and mobile phases is the most critical factor determining the success of the purification.
-
Stationary Phase (The Adsorbent):
-
Standard Silica Gel: While being the most common and cost-effective stationary phase, its inherent acidity is problematic for basic compounds like aromatic amines.[1]
-
Amine-Functionalized Silica: This is the recommended stationary phase for this application. In this media, the silica surface is chemically modified with an amine-containing ligand. This modification effectively masks the acidic silanol groups, preventing the strong acid-base interaction with the analyte.[2][3] The result is a more symmetrical peak shape, improved resolution, and predictable elution using simple solvent systems, often eliminating the need for basic modifiers in the eluent.[1]
-
Deactivated Silica/Alumina: Alternatives include deactivating standard silica gel by pre-treating it with a base or using other adsorbents like neutral or basic alumina.[4] However, amine-functionalized silica generally provides more reliable and reproducible results.[2]
-
-
Mobile Phase (The Eluent):
-
Principle of Elution: In normal-phase chromatography, a non-polar solvent is used to carry the sample through the polar stationary phase. The polarity of the mobile phase is gradually increased to desorb and elute the compounds based on their polarity.[5]
-
Recommended Solvent Systems: The most common and effective solvent systems for compounds of moderate polarity are binary mixtures.[6]
-
Mobile Phase Modifiers (for Standard Silica): If using standard silica gel is unavoidable, the addition of a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide , to the mobile phase is essential.[1][2] This modifier neutralizes the active acidic sites on the silica, significantly reducing analyte tailing.
-
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a systematic approach, from initial method development on TLC to the final column purification.
2.1. Step 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation conditions must be optimized on a small scale using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates. If available, use amine-functionalized TLC plates for the most accurate prediction of column performance with that stationary phase.[2]
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of your chosen mobile phase. Test several solvent systems.
-
Visualize and Calculate Rf: Visualize the spots under UV light (254 nm). Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Suggested Initial TLC Solvent Systems (v/v) | Rationale |
| 10% Ethyl Acetate in Hexanes | Start with a less polar system to see if compounds elute. |
| 20% Ethyl Acetate in Hexanes | A common starting point for moderately polar compounds.[6] |
| 30% Ethyl Acetate in Hexanes | Increase polarity if Rf is too low in 20% EtOAc. |
| 5% Methanol in Dichloromethane | For more polar impurities or if the compound is highly retained.[6] |
| Note: If using standard silica, add 0.5-1% triethylamine to each tested solvent system. |
2.2. Step 2: Column Preparation and Sample Loading
Proper column packing is crucial for achieving high resolution.
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.
-
Prepare the Slurry: In a beaker, create a slurry of the chosen stationary phase (e.g., amine-functionalized silica) in the initial, least polar mobile phase identified during TLC.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the stationary phase to settle into a uniform bed.
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary).[7] Carefully pipette this solution onto the top of the column bed.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the column bed. This method often results in sharper bands and better separation.[7]
-
2.3. Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and begin elution. Maintain a consistent flow rate; a rate that is too fast will degrade separation, while one that is too slow will lead to band broadening due to diffusion.[7]
-
Gradient Elution (Optional): If TLC shows impurities that are much less polar and others that are much more polar than the product, a step-gradient elution can be efficient. Start with the low-polarity mobile phase to elute the non-polar impurities, then incrementally increase the percentage of the polar solvent to elute the product and then the more polar impurities.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product. Spot the starting material, the product, and several fractions on the same TLC plate to track the separation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is streaking badly on the column, leading to broad bands and poor separation. What is happening? A: This is a classic sign of strong interaction between the basic amino group of your molecule and acidic sites on standard silica gel.[1]
-
Primary Solution: The most effective solution is to switch to an amine-functionalized silica gel column and TLC plates. This specialized stationary phase is designed to purify amines and will provide sharp, symmetrical peaks without mobile phase modifiers.[1][2][3]
-
Alternative Solution: If you must use standard silica, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (both for TLC and the column). The TEA will compete for the acidic sites on the silica, allowing your compound to elute cleanly.[1]
Q2: My compound won't elute from the column, even when I switch to a highly polar solvent like 100% ethyl acetate or methanol. A: This indicates either very strong, irreversible binding or on-column degradation.
-
Possibility 1: Degradation. The acidic nature of the silica may have decomposed your compound. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it (a technique known as 2D TLC). If new spots appear or the original spot changes, your compound is not stable on silica.[4] In this case, using a less harsh stationary phase like deactivated silica or alumina is necessary.[4]
-
Possibility 2: Irreversible Adsorption. The compound is too strongly bound. A "methanol purge" can sometimes wash it off, but often the compound is lost or co-elutes with highly polar impurities.[8] This is another strong argument for using amine-functionalized silica from the start.
Q3: The separation between my product and an impurity is very poor (Rf values are too close). How can I improve the resolution? A: Improving resolution requires optimizing several parameters.
-
Mobile Phase: Your solvent system may be too polar, moving everything too quickly. Try a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time on the column and allow for better separation.
-
Column Dimensions: Use a longer, narrower column for more difficult separations. This increases the surface area and the number of theoretical plates.
-
Loading Technique: Ensure you have loaded the sample as a highly concentrated, narrow band. Dry loading is often superior for achieving this.[7]
-
Flow Rate: Reduce the flow rate. A slower flow allows more time for the equilibrium between the stationary and mobile phases to be established, which can significantly improve resolution.[7]
Q4: How do I remove the triethylamine (TEA) modifier from my purified fractions after the column? A: TEA is volatile and can often be removed by evaporation under high vacuum. For more stubborn traces:
-
Perform a liquid-liquid extraction. Dissolve the dried fractions in a solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1% HCl) or saturated aqueous copper sulfate solution.[9] The acid will protonate the TEA, making it water-soluble and pulling it into the aqueous layer. Caution: Only perform an acid wash if your target compound is stable under acidic conditions.
Q5: Can I use reversed-phase chromatography for this purification? A: Yes. If normal-phase chromatography fails, reversed-phase is a viable alternative. This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[10] It is particularly effective for separating polar compounds that are difficult to handle on standard silica.[11]
Visualization of the Workflow
The following diagram illustrates the logical flow of the column chromatography process.
Caption: Workflow for Column Chromatography Purification.
References
- BenchChem. LC-MS Technical Support Center: Halogenated Compounds.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.
- Columbia University. Column chromatography.
- University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Workup: Amines.
- ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-bromo-5-methylbenzoate. This resource is designed to provide in-depth technical guidance, troubleshooting solutions, and best practices to address challenges encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.
The synthesis of substituted anilines, such as this compound, is a foundational process in medicinal chemistry. However, the high reactivity of the aniline ring and the sensitivity of the reagents involved make this synthesis particularly susceptible to variations in reagent quality.[1][2] This guide focuses on how the purity and stability of your starting materials, brominating agents, and solvents directly impact reaction yield, impurity profiles, and reproducibility.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, providing a diagnosis of potential causes rooted in reagent quality and offering actionable solutions.
Question 1: Why is my yield of this compound consistently low, with significant starting material remaining?
Potential Causes & Solutions:
-
Degraded Brominating Agent: The most common brominating agent for this transformation is N-Bromosuccinimide (NBS). NBS can decompose over time, especially with exposure to light and moisture, resulting in a loss of reactivity.[3] Pure NBS is a white crystalline solid; a yellow or brown coloration indicates the presence of free bromine (Br₂) from decomposition, which may alter its reactivity or indicate a lower effective concentration.[4]
-
Solution: Use freshly recrystallized or newly purchased NBS for your reaction. A visual inspection for discoloration is the first step. If degradation is suspected, do not simply add more of the reagent, as this can introduce other issues. Instead, purify the NBS by recrystallization from hot water.[4] Ensure the stoichiometry is accurate based on a high-purity reagent.[5]
-
-
Presence of Water in the Reaction: Anhydrous conditions are often critical for reactions involving NBS.[3] The presence of water can hydrolyze NBS and may affect the desired reaction pathway, leading to lower yields of the brominated product.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. If the starting material, Methyl 4-amino-5-methylbenzoate, is hygroscopic or has been stored improperly, dry it under vacuum before proceeding.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in electrophilic aromatic substitution.[6] A solvent that does not adequately dissolve the starting materials or is reactive under the reaction conditions can lead to an incomplete reaction.
Question 2: My final product is contaminated with a significant amount of the di-bromo impurity (Methyl 4-amino-3,5-dibromobenzoate). What is causing this over-bromination?
Potential Causes & Solutions:
-
High Reactivity of the Aniline Ring: The amino group (–NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[1] This inherent reactivity can easily lead to polybromination if the reaction conditions are not carefully controlled.[2]
-
Solution: The primary method to control this reactivity is to moderate the reaction conditions. This includes slow, portion-wise addition of the brominating agent at a reduced temperature (e.g., 0-5 °C) to manage the reaction rate and prevent localized excesses of the electrophile.[5]
-
-
Use of a Non-Ideal Brominating Agent or Solvent: Using elemental bromine (Br₂) in a polar solvent like bromine water can be too harsh, leading directly to the formation of the tribromo derivative of aniline.[8] While NBS is a milder source of electrophilic bromine, its reactivity is still substantial.
Question 3: The isolated product is off-white, yellow, or brown. How can I improve its appearance?
Potential Causes & Solutions:
-
Residual Bromine: A common cause of discoloration is the presence of unreacted bromine in the crude product.
-
Solution: During the aqueous workup, wash the organic layer with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will quench any excess bromine, converting it to colorless bromide ions (Br⁻).
-
-
Oxidative Side Products: Aromatic amines can be susceptible to air oxidation, especially during workup and purification, leading to colored impurities.
-
Solution: Minimize exposure of the reaction mixture and isolated product to air and light. Purging reaction vessels with an inert gas like nitrogen or argon can be beneficial. Final purification by column chromatography or recrystallization is often necessary to remove these colored byproducts.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding best practices for reagent handling and their fundamental impact on the synthesis.
Q1: How does the purity of the starting material, Methyl 4-amino-5-methylbenzoate, affect the reaction?
The purity of your starting material is paramount. Isomeric impurities (e.g., Methyl 4-amino-2-methylbenzoate or Methyl 4-amino-3-methylbenzoate) will also undergo bromination, leading to a mixture of final products that can be extremely difficult to separate. Other nucleophilic impurities can consume the NBS, leading to lower yields and requiring an excess of the brominating agent, which in turn can increase the risk of over-bromination of the desired substrate.
Q2: What are the best practices for storing and handling N-Bromosuccinimide (NBS)?
NBS should be stored in a refrigerator, protected from light and moisture, to minimize decomposition.[3] Always use a clean spatula and tightly seal the container after use. For reactions that are highly sensitive to stoichiometry, it is best practice to use freshly opened or recently recrystallized NBS.
Q3: Can the choice of solvent influence the regioselectivity of the bromination?
Yes, the solvent can influence the outcome. The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates.[6] For the bromination of highly activated rings like substituted anilines, using DMF as the solvent often gives high levels of para-selectivity relative to the activating group.[3] This is a critical consideration for ensuring the bromine is directed to the correct position (position 3, ortho to the amino group and meta to the methyl ester).
Q4: How can I perform a quick quality check on my reagents before beginning the synthesis?
-
Visual Inspection: As mentioned, check your NBS for any yellow or brown discoloration.[4] Your starting material and solvent should be colorless.
-
Melting Point: Compare the melting point of your solid starting material to the literature value. A broad or depressed melting point range is a classic indicator of impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC of your starting material. A single spot is a good indication of purity, while multiple spots suggest the presence of impurities.
Experimental Protocols & Data
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
This protocol should be performed when the reagent appears discolored or for highly sensitive reactions.
-
Dissolution: In a fume hood, add 10 g of impure NBS to 100 mL of deionized water preheated to 90-95 °C.[4]
-
Stirring: Stir the mixture until the NBS is fully dissolved.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the white crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold water and then dry them thoroughly under vacuum. Store the purified NBS in a desiccator away from light.
Table 1: Illustrative Impact of NBS Quality on Synthesis Outcome
| NBS Quality | Appearance | Yield of Target Product (%) | Purity by HPLC (%) | Key Impurity |
| Freshly Recrystallized | White Crystalline | 85-95% | >98% | Starting Material (<1%) |
| Old/Decomposed | Yellow/Brown Solid | 40-60% | 70-85% | Di-bromo adduct (>10%) |
Protocol 2: Synthesis of this compound
This protocol assumes the use of high-purity reagents.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 4-amino-5-methylbenzoate (1.0 eq) and anhydrous DMF (10 volumes).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
NBS Addition: Slowly add solid, high-purity N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Visualized Workflows and Pathways
Diagram 1: Reagent Qualification Workflow
This diagram outlines a logical flow for ensuring reagent quality prior to commencing the synthesis.
Caption: Workflow for pre-synthesis reagent qualification.
Diagram 2: Reaction Pathways Influenced by Reagent Quality
This diagram illustrates the desired reaction versus potential side reactions arising from poor quality reagents.
Caption: Desired vs. undesired reaction pathways.
References
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Wikipedia. (2019). N-Bromosuccinimide.
-
Wikipedia. (2023). N-Bromosuccinimide. Available at: [Link]
- BenchChem. (2025). Strategies to control overreaction in aniline bromination.
- NCERT. (Date N/A). Amines.
- YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- Khan Academy. (Date N/A). Bromination of Aniline.
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. youtube.com [youtube.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Reaction Kinetics for Methyl 4-amino-3-bromo-5-methylbenzoate Formation
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the synthesis and kinetic analysis of Methyl 4-amino-3-bromo-5-methylbenzoate. The content is structured to address practical challenges encountered during experimentation, emphasizing the causality behind procedural choices to ensure both success and scientific rigor.
Overview of the Synthetic Pathway
The formation of this compound is most strategically approached via the electrophilic aromatic substitution (EAS) of its precursor, Methyl 4-amino-3-methylbenzoate. Understanding the directing effects of the substituents on the aromatic ring is paramount for achieving high regioselectivity.
-
-NH₂ (Amino) Group: A strongly activating, ortho-, para- directing group.
-
-CH₃ (Methyl) Group: A weakly activating, ortho-, para- directing group.
-
-COOCH₃ (Methyl Ester) Group: A deactivating, meta- directing group.
The powerful activating and directing effect of the amino group at C4 dominates the reaction. The para position is occupied by the ester. The two ortho positions are C3 and C5. With C3 already substituted by a methyl group, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack by a bromine source.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction is stalled. Thin-layer chromatography (TLC) analysis shows a high concentration of starting material even after several hours. What are the potential causes and solutions?
A1: A stalled or sluggish reaction typically points to issues with reagent activity, reaction conditions, or insufficient activation of the electrophile.
-
Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common choice for this reaction. However, it can degrade over time if not stored properly (cool, dry, dark conditions). Similarly, solutions of bromine (Br₂) can lose potency.
-
Solution: Use a fresh, high-purity bottle of NBS or other brominating agent. If using Br₂, ensure it is from a recently opened container. It is sometimes necessary to initiate reactions involving NBS with a radical initiator or light, although for EAS, an acid catalyst is more common.[1]
-
-
Cause 2: Insufficient Acid Catalysis. Electrophilic bromination is often catalyzed by a Lewis or Brønsted acid.[2] The acid polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺").
-
Cause 3: Inappropriate Reaction Temperature. While some brominations proceed at room temperature, others require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition.[1]
-
Solution: Begin by running the reaction at room temperature and monitor its progress. If no significant conversion is observed after 1-2 hours, incrementally increase the temperature (e.g., to 40-50 °C) while continuing to monitor by TLC.
-
Q2: My final product mixture contains significant amounts of a di-brominated impurity. How can I improve the selectivity for the desired mono-brominated product?
A2: The formation of multiple products, particularly di-brominated species, is a classic challenge in the bromination of highly activated aromatic rings.[1] The initial product, this compound, is still an activated ring and can undergo a second bromination.
-
Cause 1: Overly Reactive Brominating Agent. Molecular bromine (Br₂) is a very powerful brominating agent and can easily lead to over-bromination.
-
Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is often the reagent of choice for improving selectivity in such cases.
-
-
Cause 2: Stoichiometry and Addition Rate. Using an excess of the brominating agent will inevitably lead to polybromination.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Crucially, add the agent slowly and portion-wise to the solution of the starting material. This keeps the instantaneous concentration of the electrophile low, favoring the mono-substitution reaction.
-
-
Cause 3: High Reaction Temperature. Higher temperatures increase reaction rates indiscriminately, often reducing selectivity.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Caption: Troubleshooting logic for improving reaction selectivity.
Q3: I'm having difficulty purifying the product away from the starting material and isomers. What are the best practices?
A3: Purification can be challenging due to the similar polarities of the starting material and the brominated product.
-
Solution 1: Aqueous Workup. After the reaction is complete, quench it with a reducing agent like aqueous sodium thiosulfate or sodium sulfite to destroy any remaining bromine.[3] Then, neutralize any acid catalyst with a base like sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[4][5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.[6][7]
-
Solution 2: Column Chromatography. This is the most effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity eluent (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute your product.[6] Monitor the fractions by TLC to isolate the pure compound.
-
-
Solution 3: Recrystallization. If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step. Experiment with solvents like ethanol/water or ethyl acetate/hexanes to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
FAQs: Experimental Design & Kinetic Analysis
Q1: What are the key safety considerations when performing this bromination?
A1: Brominating agents are hazardous and must be handled with care.
-
Molecular Bromine (Br₂): Extremely corrosive, toxic, and volatile. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching agent (sodium thiosulfate) readily available.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder and contact with skin.
-
General: The reaction can be exothermic. Use an ice bath to control the temperature during the addition of reagents, especially on a larger scale.
Q2: How can I set up an experiment to analyze the reaction kinetics?
A2: Kinetic analysis requires careful monitoring of the concentration of reactants and products over time. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis due to its high accuracy and precision for quantitative measurements.[8]
-
Setup: Run the reaction in a thermostatted vessel to maintain a constant temperature.
-
Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a prepared vial containing a suitable solvent and a quenching agent. This stops the reaction at that specific time point.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentrations of the starting material and the product.
-
Data Processing: Plot the concentration of the starting material versus time. The shape of this curve can be used to determine the reaction order and calculate the rate constant. For many electrophilic aromatic substitutions, the reaction follows second-order kinetics (first order in the aromatic substrate and first order in the electrophile).[9]
Q3: Which analytical techniques are best for confirming the product's structure?
A3: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H NMR (Proton NMR): This is the first and most crucial step. For the target compound, you should expect to see distinct signals for the two remaining aromatic protons, the amino (-NH₂) protons, the methyl ester (-OCH₃) protons, and the aromatic methyl (-CH₃) protons. The key is to look at the aromatic region. The starting material has two aromatic protons that are ortho to each other and will appear as doublets. The product will have two aromatic protons that are meta to each other, which will appear as singlets or very narrowly split doublets.
-
¹³C NMR (Carbon NMR): This will show the number of unique carbon atoms in the molecule, confirming the presence of the bromo-substituted carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. A key feature to look for is the isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[7]
-
FTIR (Infrared Spectroscopy): Can be used to monitor the reaction by observing the disappearance of C-H bonds in the starting material and the appearance of C-Br stretches in the product, though it is less definitive for structure proof than NMR or MS.[8]
Protocols and Methodologies
Protocol 1: Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of acetic acid or DMF. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a beaker containing ice and a 10% aqueous solution of sodium thiosulfate.
-
Workup: Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Analyze the purified fractions by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity.
Protocol 2: Workflow for Kinetic Monitoring via HPLC
Caption: Experimental workflow for monitoring reaction kinetics using HPLC.
Data Presentation and Interpretation
Table 1: Expected Outcomes Under Varied Reaction Conditions
| Condition ID | Brominating Agent | Equivalents | Temperature | Expected Yield (Qualitative) | Selectivity Issue |
| A | Br₂ / FeBr₃ | 1.1 | 25 °C | High | High risk of di-bromination |
| B | NBS | 1.1 | 25 °C | Good | Moderate risk of di-bromination |
| C | NBS | 1.05 | 0 °C → 25 °C | Good | Optimal Selectivity |
| D | NBS | 1.5 | 50 °C | High | Very high risk of di-bromination |
References
- BenchChem. (n.d.). Troubleshooting common issues in alpha-bromination reactions.
-
Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from PrepChem. [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
-
ACS Green Chemistry Institute. (n.d.). Bromination. Pharmaceutical Roundtable Reagent Guides. [Link]
-
Piel, I. D., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Manuscript. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Li, X., Yuan, L. S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o777. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]
Validation & Comparative
1H and 13C NMR spectral analysis of Methyl 4-amino-3-bromo-5-methylbenzoate
An In-Depth Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 4-amino-3-bromo-5-methylbenzoate
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of various pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—an amino, a bromo, a methyl, and a methyl ester—on the benzene ring dictates its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of such organic molecules.
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of readily available experimental spectra in public databases, this document leverages established principles of NMR theory, substituent effects, and comparative data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and integration patterns. This predictive approach serves as a powerful tool for researchers, offering a detailed roadmap for the identification and characterization of this compound in a laboratory setting. Our analysis is grounded in authoritative sources to ensure scientific rigor and trustworthiness.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data for this compound is summarized in the tables below. These predictions are based on the additive effects of the substituents on the benzene ring and are benchmarked against known spectral data for similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.5 - 7.7 | Doublet (d) | 1H |
| H-6 | ~7.8 - 8.0 | Doublet (d) | 1H |
| Ar-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |
| O-CH₃ | ~3.8 - 3.9 | Singlet (s) | 3H |
| NH₂ | ~4.0 - 4.5 | Broad Singlet (br s) | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 - 132 |
| C-2 | ~132 - 134 |
| C-3 | ~108 - 110 |
| C-4 | ~145 - 147 |
| C-5 | ~125 - 127 |
| C-6 | ~135 - 137 |
| C=O | ~166 - 168 |
| Ar-CH₃ | ~18 - 20 |
| O-CH₃ | ~52 - 53 |
Detailed Spectral Interpretation and Rationale
The predicted chemical shifts are rationalized by considering the electronic effects of each substituent on the aromatic ring. The amino group (-NH₂) is a strong electron-donating group (EDG), while the bromo (-Br) and methyl ester (-COOCH₃) groups are electron-withdrawing groups (EWG). The methyl group (-CH₃) is a weak EDG.
¹H NMR Spectrum Analysis
-
Aromatic Protons (H-2 and H-6):
-
The two protons on the aromatic ring are not chemically equivalent due to the substitution pattern.
-
H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group. The deshielding effect of the ester group is expected to be dominant, shifting its resonance downfield to the ~7.8-8.0 ppm region.
-
H-2: This proton is ortho to the bromine atom and meta to the methyl ester. The deshielding effect of the bromine will also cause a downfield shift, predicted to be in the ~7.5-7.7 ppm range.
-
Multiplicity: H-2 and H-6 are meta to each other. They will exhibit a small coupling constant (⁴J), appearing as doublets.
-
-
Amino Protons (-NH₂):
-
The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration but is predicted to be in the ~4.0-4.5 ppm range.
-
-
Methyl Protons (Ar-CH₃ and O-CH₃):
-
O-CH₃: The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet around ~3.8-3.9 ppm.
-
Ar-CH₃: The protons of the methyl group attached to the aromatic ring will resonate upfield, appearing as a singlet in the ~2.2-2.4 ppm region.
-
¹³C NMR Spectrum Analysis
-
Aromatic Carbons (C-1 to C-6):
-
C-4 (ipso- to -NH₂): The strong electron-donating effect of the amino group will shield this carbon, but its direct attachment to the nitrogen will cause a downfield shift, resulting in a predicted resonance of ~145-147 ppm.
-
C-3 (ipso- to -Br): The carbon bearing the bromine atom is expected to be significantly deshielded, but the adjacent strong donating group will counteract this. A chemical shift in the range of ~108-110 ppm is predicted.
-
C-1 (ipso- to -COOCH₃): This carbon is attached to the electron-withdrawing ester group and will be deshielded, with a predicted chemical shift of ~130-132 ppm.
-
C-5 (ipso- to -CH₃): The carbon attached to the methyl group will be slightly shielded, with a predicted resonance around ~125-127 ppm.
-
C-2 and C-6: These carbons are expected to be the most downfield of the aromatic carbons not directly attached to a heteroatom, with predicted shifts of ~132-134 ppm and ~135-137 ppm, respectively.
-
-
Carbonyl and Methyl Carbons:
-
C=O: The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, typically in the ~166-168 ppm range.
-
O-CH₃: The carbon of the methoxy group will resonate around ~52-53 ppm.
-
Ar-CH₃: The carbon of the aromatic methyl group will be the most upfield, with a predicted chemical shift of ~18-20 ppm.
-
Visualizing the Structure and Analytical Workflow
To aid in the understanding of the spectral assignments, the molecular structure and a typical NMR analysis workflow are presented below.
Caption: Molecular structure with key atoms labeled.
A Comparative Guide to the Synthetic Routes of Methyl 4-amino-3-bromo-5-methylbenzoate
Methyl 4-amino-3-bromo-5-methylbenzoate is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. The specific arrangement of its substituents—an amino group, a bromine atom, a methyl group, and a methyl ester on the aromatic ring—offers multiple points for chemical modification, making it a valuable building block for drug discovery and development. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical analysis of their respective advantages and disadvantages to aid researchers in selecting the most appropriate pathway for their needs.
Route 1: Synthesis Starting from 3-Methyl-4-nitrobenzoic Acid
This synthetic approach begins with the commercially available 3-methyl-4-nitrobenzoic acid and involves a three-step sequence of reduction, bromination, and esterification.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
To a solution of 3-methyl-4-nitrobenzoic acid (100 g, 552.04 mmol) in methanol (2000 mL) in a Parr shaker, palladium on carbon (5.0 g) is added.[1] The mixture is then subjected to hydrogenation at 50 psi for 8 hours.[2] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-amino-3-methylbenzoic acid. A similar procedure reports a yield of 96%.[1]
Step 2: Synthesis of 4-Amino-3-bromo-5-methylbenzoic acid
In a suitable flask, 4-amino-3-methylbenzoic acid (100 mmol) is dissolved in N,N-dimethylformamide (50 mL). To this solution, N-bromosuccinimide (100 mmol) is added, and the mixture is stirred at room temperature for 18 hours. The reaction mixture is then poured into water (100 mL) to precipitate the product. The precipitate is collected by filtration, washed with water, and dried under vacuum to give 4-amino-3-bromo-5-methylbenzoic acid. A similar bromination of 4-aminobenzoic acid has been reported to yield approximately 70% of the monobrominated product.[3] To minimize the formation of the di-brominated by-product, 4-amino-3,5-dibromobenzoic acid, it is crucial to maintain a 1:1 molar ratio of the substrate to the brominating agent and to control the reaction temperature.[3]
Step 3: Synthesis of this compound
In a round-bottom flask, 4-amino-3-bromo-5-methylbenzoic acid (1.00 g, 4.35 mmol) is suspended in anhydrous methanol (25 mL). The solution is cooled in an ice bath, and thionyl chloride (1.03 g, 8.70 mmol, 0.63 mL) is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. A saturated aqueous solution of sodium bicarbonate is added to neutralize the mixture, which is then extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated to afford this compound. A 97% yield has been reported for a similar esterification of 3-amino-4-methylbenzoic acid.[2]
Visualizing the Workflow
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis Starting from 3-Bromo-5-methylaniline
This alternative route commences with 3-bromo-5-methylaniline and proceeds through a multi-step sequence involving nitration, reduction, diazotization followed by a Sandmeyer reaction, oxidation, and final esterification.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-methyl-4-nitroaniline
Step 2: Synthesis of 3-Bromo-5-methyl-benzene-1,4-diamine
The nitro group of 3-bromo-5-methyl-4-nitroaniline is reduced to an amino group. A typical procedure involves dissolving the nitro compound in a suitable solvent like ethanol or acetic acid and using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), with heating.[4]
Step 3: Synthesis of 4-Amino-3,5-dibromotoluene
The 3-bromo-5-methyl-benzene-1,4-diamine is subjected to a Sandmeyer reaction.[5] The primary amino group at position 4 is first diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to replace the diazonium group with a bromine atom.[6]
Step 4: Synthesis of 4-Amino-3,5-dibromobenzoic acid
The methyl group of 4-amino-3,5-dibromotoluene is oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4) in a basic solution, followed by acidification.[7]
Step 5: Selective Monodebromination to 4-Amino-3-bromo-5-methylbenzoic acid
This step presents a significant challenge as selective monodebromination would be difficult to achieve and control. It is a major drawback of this proposed route.
Step 6: Synthesis of this compound
The final step is the esterification of the carboxylic acid with methanol, which can be carried out using an acid catalyst such as sulfuric acid or with thionyl chloride as described in Route 1.[8]
Visualizing the Workflow
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: From 3-Methyl-4-nitrobenzoic Acid | Route 2: From 3-Bromo-5-methylaniline |
| Starting Material | 3-Methyl-4-nitrobenzoic acid (commercially available) | 3-Bromo-5-methylaniline (commercially available)[9][10] |
| Number of Steps | 3 | 6 |
| Key Reactions | Reduction, Bromination, Esterification | Nitration, Reduction, Sandmeyer Reaction, Oxidation, Selective Monodebromination, Esterification |
| Potential Yield | High yields reported for individual steps in similar syntheses.[1][2][3] | Overall yield is likely to be lower due to the number of steps and challenging selective monodebromination. |
| Scalability | More straightforward to scale up due to fewer steps and well-established reactions. | More challenging to scale up due to the multi-step nature and the use of potentially hazardous reagents in the Sandmeyer reaction. |
| Atom Economy | Generally good, especially for the reduction and esterification steps. | Lower atom economy due to the multi-step nature and the loss of atoms in several steps. |
| Advantages | - Shorter and more convergent route. - High-yielding and well-documented individual reaction types. - Avoids the challenging selective monodebromination step. | - Utilizes a different set of starting materials, which could be advantageous based on cost and availability. |
| Disadvantages | - Potential for di-bromination as a side product, requiring careful control of reaction conditions.[3] | - Significantly longer and more complex synthesis. - The selective monodebromination step is synthetically challenging and likely to be low-yielding. - The Sandmeyer reaction involves the generation of potentially unstable diazonium salts.[5] |
Conclusion
Based on the analysis of the two proposed synthetic routes, Route 1, starting from 3-methyl-4-nitrobenzoic acid, is the more practical and efficient pathway for the synthesis of this compound. Its shorter, more convergent nature, coupled with the use of well-established and high-yielding reactions, makes it a more attractive option for both laboratory-scale synthesis and potential scale-up. While Route 2 is theoretically plausible, the significant challenge posed by the selective monodebromination step, along with its greater number of steps, renders it a less desirable approach. The potential for side reactions and lower overall yield in Route 2 further solidifies the preference for Route 1. Researchers and drug development professionals should prioritize the optimization of the bromination step in Route 1 to control regioselectivity and maximize the yield of the desired product.
References
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Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]
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ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]
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CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents.
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PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
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PubChem. 2-Amino-3-bromo-4-methylbenzoic acid. [Link]
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Journal of Applied Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
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Chemsrc. 3-Bromo-5-nitroaniline. [Link]
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A Strategic Guide to Alternatives for Methyl 4-amino-3-bromo-5-methylbenzoate in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl 4-amino-3-bromo-5-methylbenzoate is a well-established and versatile reagent, prized for its trisubstituted aniline core which serves as a scaffold in numerous pharmacologically active molecules. The bromine atom, in particular, provides a reliable handle for palladium-catalyzed cross-coupling reactions.
However, reliance on a single building block can be limiting. The need for modulated reactivity, diverse physicochemical properties, or more atom-economical synthetic routes necessitates a broader perspective. This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond simple analogues to encompass alternative synthetic paradigms. We will explore the causal relationships behind experimental choices, supported by data and detailed protocols, to empower you to make more strategic decisions in your work.
The Benchmark: Understanding the Role of this compound
The utility of this reagent stems from the orthogonal reactivity of its functional groups. The bromo-substituent is the primary site for C-C and C-N bond formation, while the amino group can be used for further derivatization or to modulate the electronic properties of the ring. It is most commonly employed in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
A typical application involves the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent at the 3-position.[1][2] This transformation is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[1]
Caption: General reactivity of the benchmark reagent in Suzuki-Miyaura coupling.
Modulating Reactivity: Halogen and Pseudohalide Analogues
The most direct alternatives involve replacing the bromine atom with another leaving group. This choice directly impacts the kinetics of the reaction, particularly the rate-determining oxidative addition step in the catalytic cycle of cross-coupling reactions.[3]
| Alternative Reagent | Relative Reactivity (vs. Br) | Rationale & Experimental Considerations |
| Methyl 4-amino-3-iodo-5-methylbenzoate | Higher | The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition. This allows for milder reaction conditions, lower catalyst loadings, and is ideal for less reactive coupling partners. |
| Methyl 4-amino-3-chloro-5-methylbenzoate | Lower | Chloro-arenes are often more cost-effective and commercially available.[4] However, their C-Cl bond is stronger, necessitating more forcing conditions: higher temperatures and specialized, electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition.[5][6] |
| Methyl 4-amino-5-methyl-3-(trifluoromethanesulfonyloxy)benzoate | Higher | Triflates (OTf) are excellent pseudohalide leaving groups. They are typically prepared from the corresponding phenol and offer reactivity comparable to or greater than iodides, making them a powerful alternative when the bromo- or iodo-analogue is unavailable or unreactive.[7] |
Bioisosteric Replacements: Tuning Physicochemical Properties
In drug discovery, sometimes the goal is not to replace the halogen for a coupling reaction, but to substitute it with a group that remains in the final molecule to modulate its biological and physical properties. This strategy, known as bioisosteric replacement, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.[4]
| Bioisosteric Replacement for Bromine | Key Property Alteration | Rationale for Use |
| Trifluoromethyl (CF₃) Group | Increases lipophilicity (LogP) | The strong electron-withdrawing nature of the CF₃ group can enhance membrane permeability and binding affinity by altering the electronic landscape of the molecule.[4] |
| Cyano (CN) Group | Electron-withdrawing, H-bond acceptor | The linear cyano group can act as a hydrogen bond acceptor and significantly changes the electronic properties of the aromatic ring, potentially opening new binding interactions with a target protein.[4] |
| Fluoro (F) Group | Modest increase in lipophilicity, alters pKa | Replacing bromine with fluorine, as seen in analogues like ethyl 4-amino-3,5-difluorobenzoate, can block sites of metabolism and subtly alter the acidity of the amino group, which can be critical for optimizing pharmacokinetic profiles.[8] |
Alternative Synthetic Paradigms: C-H Functionalization
A more modern and atom-economical approach bypasses the need for pre-installed halogens altogether. Direct C-H functionalization aims to form C-C or C-N bonds by activating a C-H bond on the aromatic ring. For instance, one could envision starting with Methyl 4-amino-5-methylbenzoate and directly coupling a partner at the 3-position.
This strategy offers significant advantages by reducing the number of synthetic steps, minimizing waste, and avoiding the use of halogenated intermediates. However, achieving high regioselectivity (i.e., functionalizing only the desired C-H bond) remains a primary challenge and often requires a directing group and a carefully optimized catalytic system.[9]
Caption: Workflow comparison: Traditional vs. C-H functionalization.
Experimental Protocols
The following protocols provide a practical comparison for a Suzuki-Miyaura coupling reaction. The first uses the benchmark reagent, while the second uses a chloro-analogue, highlighting the necessary adjustments for the less reactive substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Benchmark)
This protocol is a representative procedure for the coupling of an aryl bromide using a standard palladium catalyst.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-amino-3-chloro-5-methylbenzoate (Alternative)
This protocol is adapted for the more challenging chloro-analogue, employing a more active catalyst system.
Materials:
-
Methyl 4-amino-3-chloro-5-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube, add Methyl 4-amino-3-chloro-5-methylbenzoate, the arylboronic acid, Pd(OAc)₂, SPhos ligand, and potassium phosphate.
-
Evacuate and backfill the tube with inert gas (Nitrogen or Argon) three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath, stirring vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Outlook
While this compound remains a highly effective building block, a nuanced understanding of the available alternatives provides a significant competitive advantage in synthesis. The choice of reagent should be a deliberate, strategic decision guided by the specific goals of the project.
Caption: Decision-making workflow for selecting an appropriate reagent or strategy.
For routine synthesis where protocols are established, the bromo-compound is reliable. For rapid analogue synthesis or with challenging substrates, the iodo- or triflate-versions are superior. When cost and scale are paramount, investing in the development of a robust protocol for a chloro-analogue is often worthwhile. Finally, for forward-looking drug discovery programs, exploring bioisosteric replacements and novel C-H activation strategies can unlock new chemical space and create valuable intellectual property.
References
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for 4-Amino-3-bromobenzoic Acid in Drug Discovery.
- HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.
- Appiah, C., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
- Scientific Reports. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide.
- BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- Abd Al Rahim, N. A., et al. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Mahmood, A. A. R., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
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A Comparative Guide to the Biological Activity of Methyl 4-amino-3-bromo-5-methylbenzoate Analogs
For researchers, scientists, and drug development professionals, the strategic selection and modification of chemical scaffolds are paramount in the quest for novel therapeutic agents. The substituted aminobenzoate framework, a privileged structure in medicinal chemistry, serves as a versatile starting point for generating diverse compound libraries with a wide array of biological activities. This guide provides an in-depth, objective comparison of the biological activities of analogs related to Methyl 4-amino-3-bromo-5-methylbenzoate, offering insights into their potential as antimicrobial and anticancer agents. By synthesizing data from various studies, we will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further investigation.
The Significance of the Substituted Aminobenzoate Scaffold
Substituted aminobenzoic acid derivatives are foundational building blocks in drug discovery. The presence of an amino group offers a convenient handle for further derivatization, while the carboxylate moiety, often as a methyl ester, can be readily modified to modulate physicochemical properties. The strategic placement of substituents on the aromatic ring, such as halogens and alkyl groups, profoundly influences the molecule's electronic and steric properties, thereby impacting its interaction with biological targets.[1] This guide focuses on analogs sharing key structural features with this compound, a compound whose bromine, amino, and methyl substitutions present a unique combination for exploring biological activity.
Synthesis of Substituted Benzoate Analogs
The synthesis of these analogs typically involves multi-step reactions. For instance, the synthesis of a related compound, Methyl 4-bromo-3-methyl-2-nitrobenzoate, can be achieved through the nitration of Methyl 4-bromo-3-methylbenzoate or the bromination of Methyl 3-methyl-2-nitrobenzoate.[2] A general synthetic route for creating a variety of substituted methylbenzoates can be initiated from a commercially available starting material like 3-bromo-4-methylbenzoic acid, which can be converted to its methyl ester via treatment with oxalyl chloride and methanol.[3] Further modifications, such as the introduction of an amino group, can be achieved through the reduction of a nitro group, which is a common strategy in the synthesis of aromatic amines.[2]
Experimental Workflow: General Synthesis of a Substituted Methylbenzoate
Caption: A generalized workflow for the synthesis of substituted amino methylbenzoate analogs.
Comparative Biological Activities
While a direct comparative study of a series of this compound analogs is not available in a single source, we can synthesize findings from various studies on structurally related compounds to infer potential activities and structure-activity relationships. The primary areas of interest for these types of molecules are their antimicrobial and anticancer properties.
Antimicrobial and Antifungal Activity
The presence of a halogen, particularly bromine, on an aromatic ring is a common feature in compounds with antimicrobial activity. Studies on various brominated aromatic compounds have demonstrated their potential as antifungal agents. For example, new brominated aromatic butenolides have shown potent antifungal activities against a range of plant-pathogenic fungi.[4] Similarly, salicylanilide esters containing bromine have exhibited significant antifungal properties.[5]
Methyl benzoate itself has been shown to possess antibacterial properties, primarily by disrupting the bacterial cell membrane and interfering with metabolic processes.[6] The introduction of substituents like a methyl group can further influence these interactions.[6] In the context of this compound analogs, the combination of the benzoate core, the amino group, the methyl group, and the bromine atom suggests a strong potential for antimicrobial activity. The lipophilicity and electronic properties conferred by the bromo and methyl groups can enhance membrane permeability and target engagement.
| Compound Class | Organism(s) | Observed Activity (MIC/EC50) | Reference |
| Brominated Aromatic Butenolides | Colletotrichum gloeosporioides | EC50 values from 2.72 to 130.41 nM | [4] |
| Salicylanilide Esters (Bromo-substituted) | Various molds and yeasts | MIC ≥ 0.49 µmol/L for molds | [5] |
| Substituted 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE) | Significant activity, enhanced by phenyl substituents | [7][8] |
| Methyl Benzoate | Gram-positive and Gram-negative bacteria | Significant in vitro activity | [6] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth medium.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anticancer Activity
The aminobenzoate scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[1] The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The nature and position of other substituents on the aromatic ring play a crucial role in modulating the binding affinity and selectivity.
Studies on analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant anticancer activity against a panel of human cancer cell lines.[9] For instance, compound 4i from this series showed promising activity against several cell lines, with percent growth inhibitions (PGI) ranging from 23.12% to 38.94% at a 10 µM concentration.[9] These findings highlight the potential of the bromophenyl moiety in conferring anticancer properties. Furthermore, derivatives of natural bromophenols have been synthesized and shown to possess both antioxidant and anticancer activities.[10] Specifically, certain acetylated and methylated bromophenol derivatives were found to induce apoptosis in leukemia K562 cells.[10]
| Compound Analog | Cancer Cell Line | Activity (PGI at 10 µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | 41.25% | [9] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | 23.12% - 38.94% | [9] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Inhibited viability and induced apoptosis | [10] |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structural features appear to influence the biological activity of these analogs:
-
Halogenation: The presence of a bromine atom on the aromatic ring is consistently associated with enhanced biological activity, both antimicrobial and anticancer.[4][5][9][10] This is likely due to its ability to increase lipophilicity, facilitating membrane transport, and to participate in halogen bonding with biological targets.
-
Amino Group Position: The position of the amino group is critical, especially for anticancer activity where it often serves as a key interaction point with target proteins like kinases.[1]
-
Methyl Group: The methyl group can influence the molecule's conformation and lipophilicity. Its position relative to the other substituents can fine-tune the biological activity.
-
Ester Moiety: The methyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile. This ester also provides a site for further chemical modification to improve pharmacokinetic properties.
Logical Relationship of SAR
Caption: Structure-Activity Relationship (SAR) diagram for substituted methyl aminobenzoate analogs.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The strategic combination of a halogen, an amino group, and a methyl group on the benzoate scaffold provides a rich chemical space for further optimization. Future research should focus on the systematic synthesis and screening of a focused library of these analogs to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds into preclinical and clinical development. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
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- Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid.
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A Comparative Spectroscopic and Synthetic Guide to Methyl 4-amino-3-bromo-5-methylbenzoate and Its Structural Analogs
This guide provides an in-depth comparative analysis of Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust comparative framework by leveraging detailed experimental data from structurally similar compounds. By examining the influence of substituent patterns on spectroscopic signatures and synthetic pathways, researchers can gain valuable insights into the chemical behavior of this class of molecules.
Introduction: The Significance of Substituted Aminobenzoates
Methyl aminobenzoates are a cornerstone in the synthesis of a wide array of organic molecules, from active pharmaceutical ingredients (APIs) to functional materials. The strategic placement of substituents on the benzene ring, such as halogens and alkyl groups, profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This compound, with its unique substitution pattern, presents an interesting case for studying the interplay of electronic and steric effects. This guide will dissect these effects through a detailed comparison with its close analogs.
Synthesis of Substituted Methyl Aminobenzoates: A Representative Protocol
The synthesis of polysubstituted aminobenzoates often involves a multi-step process, typically starting from a readily available substituted benzoic acid or aniline. A common strategy involves nitration, followed by reduction of the nitro group to an amine, and subsequent halogenation or other modifications.
Below is a representative protocol for the synthesis of a substituted methyl aminobenzoate, which can be adapted for this compound, likely starting from 4-amino-3-methylbenzoic acid or a related precursor.
Experimental Protocol: Synthesis of a Substituted Methyl Aminobenzoate
Objective: To provide a general and adaptable synthetic route for substituted methyl aminobenzoates.
Materials:
-
Starting substituted benzoic acid (e.g., 4-amino-3-methylbenzoic acid)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)
-
Brominating agent (e.g., N-Bromosuccinimide, NBS)
-
Appropriate solvents for reaction and workup (e.g., Dichloromethane, Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve the starting benzoic acid in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
-
-
Bromination:
-
Dissolve the synthesized methyl ester in a suitable solvent like dichloromethane or acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature. A radical initiator like AIBN might be required for benzylic bromination if the methyl group is the target, but for aromatic bromination, a Lewis acid catalyst might be necessary depending on the substrate's reactivity.
-
Stir the reaction at room temperature or gentle heating, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with expected values.
Caption: A generalized workflow for the synthesis of this compound.
Comparative Spectroscopic Analysis
The electronic environment of a molecule, dictated by its substituents, is directly reflected in its spectroscopic data. Below, we compare the expected spectroscopic data for this compound with the experimental data of its close analogs.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. Electron-donating groups (like -NH₂) shield the protons, shifting them upfield (to lower ppm), while electron-withdrawing groups (like -COOCH₃ and -Br) deshield them, causing a downfield shift.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | -NH₂ (ppm) | Reference |
| This compound (Predicted) | ~7.8 (s, 1H), ~7.6 (s, 1H) | ~3.8 | ~2.3 | ~4.5-5.5 | - |
| Methyl 4-aminobenzoate | 7.86 (d, J=8.6 Hz, 2H), 6.65 (d, J=8.6 Hz, 2H) | 3.87 | - | 4.08 | [1] |
| Methyl 3-amino-4-methylbenzoate | 7.1-7.3 (m, 3H) | 3.8 | 2.2 | 3.7 | [2] |
| Ethyl 4-amino-3-methylbenzoate | 7.6-7.8 (m, 3H) | - | 2.2 | 4.1 | [3] |
| Methyl 2-amino-5-bromobenzoate | 7.96 (d), 7.31 (dd), 6.55 (d) | 3.86 | - | 5.7 | [4] |
Analysis:
-
For the predicted spectrum of this compound, we expect two singlets for the aromatic protons due to their para relationship. The proton ortho to the ester group will be further downfield.
-
The electron-donating amino group in Methyl 4-aminobenzoate causes a significant upfield shift of the ortho and meta protons compared to unsubstituted methyl benzoate.[1]
-
The presence of a bromine atom, an electron-withdrawing group, in Methyl 2-amino-5-bromobenzoate leads to a downfield shift of the adjacent protons.[4]
-
The methyl group in Methyl 3-amino-4-methylbenzoate has a minor shielding effect on the aromatic protons.[2]
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the benzene ring are also indicative of the electronic environment.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | Reference |
| This compound (Predicted) | ~166 | ~148 (C-NH₂), ~135 (C-Br), ~132 (C-CH₃), ~130, ~118, ~115 (C-COOCH₃) | ~52 | ~20 | - |
| Methyl 4-aminobenzoate | 167.3 | 151.0 (C-NH₂), 131.8, 119.9, 113.9 (C-COOCH₃) | 51.7 | - | [1] |
| Methyl 4-bromobenzoate | 165.7 | 131.9, 131.1, 130.6, 128.5, 127.5 (C-Br) | 51.2 | - | |
| Methyl 3-amino-4-methylbenzoate | 167.2 | 145.8 (C-NH₂), 131.1, 129.9, 122.9, 117.5, 114.9 (C-COOCH₃) | 51.4 | 17.5 |
Analysis:
-
The carbon attached to the amino group (C-NH₂) is significantly shielded and appears at a lower chemical shift.
-
The carbon attached to the bromine atom (C-Br) is deshielded.
-
The carbonyl carbon of the ester group generally appears around 166-167 ppm.
Caption: The influence of substituent electronic effects on ¹H NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Comparative FTIR Data (Wavenumbers in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-Br Stretch | Reference |
| This compound (Predicted) | ~3400-3200 | ~1700-1680 | ~1300-1200 | ~600-500 | - |
| Methyl 4-aminobenzoate | 3424, 3345 | 1685 | ~1281 | - | |
| Methyl 2-amino-5-bromobenzoate | ~3400, 3300 | ~1690 | ~1300 | ~650 | [3] |
| Methyl 4-bromobenzoate | - | ~1720 | - | ~680 |
Analysis:
-
The N-H stretching vibrations of the primary amine typically appear as two bands in the 3400-3200 cm⁻¹ region.
-
The C=O stretching of the ester is a strong, sharp peak usually found between 1725 and 1700 cm⁻¹. Conjugation with the aromatic ring lowers this frequency.
-
The C-Br stretching vibration is found in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation for this compound:
-
Molecular Ion (M⁺): The most intense peak corresponding to the intact molecule. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Loss of -OCH₃: A fragment corresponding to the loss of the methoxy group from the ester.
-
Loss of -COOCH₃: A fragment corresponding to the loss of the entire carbomethoxy group.
-
Loss of Br: A fragment corresponding to the loss of the bromine atom.
Conclusion
This comparative guide has provided a framework for understanding the synthesis and spectroscopic properties of this compound by leveraging data from its structural analogs. The analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data reveals predictable trends based on the electronic and steric effects of the various substituents on the aromatic ring. The provided synthetic protocol offers a viable route for the preparation of this and related compounds. This guide serves as a valuable resource for researchers in drug discovery and materials science, enabling a more informed approach to the design and characterization of novel substituted aminobenzoates.
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A Comparative Guide to the Structural Validation of Methyl 4-amino-3-bromo-5-methylbenzoate: An Emphasis on X-ray Crystallography
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aminobenzoate with potential applications in medicinal chemistry, rigorous structural validation is not merely a formality but a critical step in understanding its physicochemical properties and biological activity.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. While a definitive crystal structure for this compound is not publicly available as of this writing, we will draw upon data from closely related analogues, such as Methyl 4-amino-3-methylbenzoate[2], to provide a predictive and practical framework for researchers.
The Imperative of Structural Validation
The precise arrangement of atoms in this compound dictates its reactivity, polarity, and ability to interact with biological targets. The presence of an amino group, a bromine atom, and a methyl group on the benzene ring, in addition to the methyl ester, creates a unique electronic and steric profile. An unambiguous structural determination is therefore essential for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological efficacy.
-
In Silico Drug Design: Providing an accurate model for computational studies.
-
Polymorph Screening: Identifying different crystalline forms that can impact solubility and bioavailability.
-
Intellectual Property: Establishing a novel and well-characterized chemical entity.
Comparative Analysis of Key Validation Techniques
While X-ray crystallography provides the most definitive structural information, a multi-faceted approach employing various analytical techniques is crucial for comprehensive characterization. Each method offers unique insights into the molecule's properties.
| Technique | Information Provided | Strengths | Limitations | Best For |
| Single-Crystal X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, and crystal packing.[1][3] | Provides an unambiguous, high-resolution structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution conformation.[1] | Obtaining the absolute, three-dimensional structure of a molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and stereochemistry.[1] | Provides detailed information about the molecular skeleton in solution. Non-destructive.[1] | Relatively low sensitivity, requires soluble samples.[1] | Determining the precise covalent structure and conformation in solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[4] | Fast and simple method for identifying key chemical bonds. | Provides limited information about the overall molecular structure. | Rapid confirmation of functional groups. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and fragmentation patterns.[1] | High sensitivity, requires very small sample amounts.[1] | Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.[1] | Rapidly confirming molecular weight and obtaining clues about substructures. |
A Predictive Look: The X-ray Crystal Structure of a Close Analog
The crystal structure of Methyl 4-amino-3-methylbenzoate provides a valuable template for predicting the structural features of this compound.[2] In the known structure, the molecule crystallizes in a monoclinic system, with the methyl and amino groups lying in the plane of the benzene ring.[2] Intermolecular N-H···O hydrogen bonds are crucial for stabilizing the crystal packing, forming chains of molecules.[2]
For this compound, we can anticipate a similar overall geometry. The introduction of the larger, more electron-dense bromine atom at the 3-position is expected to influence the crystal packing through potential halogen bonding interactions, which are known to play a significant role in the supramolecular assembly of similar compounds.[5]
Experimental Protocol: From Powder to Structure
The journey to a definitive crystal structure is a meticulous process that demands both skill and patience. The following protocol outlines the key steps for the X-ray crystallographic validation of this compound.
Part 1: Synthesis and Crystallization
-
Synthesis: The synthesis of this compound can be approached through various established organic chemistry routes, such as the bromination of Methyl 4-amino-5-methylbenzoate.
-
Purification: The crude product must be purified to a high degree, typically using column chromatography or recrystallization, to ensure the growth of high-quality single crystals.
-
Crystal Growth: This is often the most challenging step. A variety of techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.[2]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
Part 2: X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector over a range of angles.[3][6]
Part 3: Structure Solution and Refinement
-
Unit Cell Determination: The diffraction data is processed to determine the dimensions and symmetry of the unit cell.[3]
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
The workflow for single-crystal X-ray crystallography can be visualized as follows:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Corroborative Evidence: NMR and IR Spectroscopy
While X-ray crystallography provides the ultimate structural proof, NMR and IR spectroscopy are indispensable for initial characterization and for providing complementary data.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy in solution provides detailed information about the connectivity and chemical environment of the atoms. For this compound, the following characteristic signals would be expected in the ¹H NMR spectrum:
-
A singlet for the methyl ester protons.
-
A singlet for the methyl group protons on the ring.
-
A broad singlet for the amino protons.
-
Two distinct signals in the aromatic region for the two aromatic protons.
The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the neighboring substituents.
IR Spectroscopy
IR spectroscopy is a quick and effective method to confirm the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the amino group.
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Aromatic C-H and C=C stretching.
The logical relationship for a comprehensive structural validation is illustrated below:
Caption: Logical flow for comprehensive structural validation.
Conclusion
The structural validation of this compound is a critical undertaking for its potential development in various scientific fields. While a multi-technique approach is essential for a thorough characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. By following a rigorous experimental protocol and leveraging predictive insights from closely related known structures, researchers can confidently elucidate the atomic arrangement of this novel compound, paving the way for its future applications.
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Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. (n.d.). National Center for Biotechnology Information. [Link]
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Methyl 3-Amino-5-bromo-2-methylbenzoate. (n.d.). PubChem. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 4-amino-3-bromo-5-methylbenzoate
This guide provides a comprehensive, in-depth analysis of developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 4-amino-3-bromo-5-methylbenzoate. Moving beyond a simple protocol, we will explore the causal reasoning behind critical methodological choices, compare alternative approaches, and establish a self-validating system grounded in international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quantifying this specific aromatic amine derivative.
Foundational Strategy: Understanding the Analyte
This compound is a substituted aromatic amine and benzoate ester. Its structure dictates its chromatographic behavior. The presence of the aromatic ring, the ester group, and the amino group provides multiple sites for interaction with both the stationary and mobile phases in HPLC. The bromine and methyl groups contribute to its overall hydrophobicity. A successful HPLC method hinges on controlling these interactions to achieve optimal separation from potential impurities.
| Property | Structural Feature | Implication for HPLC Method Development |
| Polarity | Aromatic ring, ester, amino, and bromo groups. | Moderately polar, making it an ideal candidate for reversed-phase chromatography. |
| Ionic State | Basic amino group (-NH2). | The retention time will be highly sensitive to the pH of the mobile phase. An acidic mobile phase is necessary to ensure the amino group is consistently protonated (-NH3+), leading to a stable retention time and improved peak shape.[1][2] |
| UV Absorbance | Substituted benzene ring (chromophore). | The compound will be readily detectable by UV spectrophotometry. The optimal wavelength (λmax) must be determined experimentally but is expected to be in the 220-280 nm range.[3][4] |
The Strategic Workflow for Method Development and Validation
A robust analytical method is not discovered by chance; it is the result of a systematic and logical workflow. The following diagram outlines the comprehensive process, from initial analyte characterization to final method validation, ensuring the resulting protocol is fit for its intended purpose.
Caption: Overall workflow for HPLC method development and validation.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase (the column) is the most critical factor influencing the selectivity of the separation. For this compound, we compare the two most logical choices: a traditional C18 column and a Phenyl column.
-
Primary Choice: C18 (Octadecyl Silane) Column: This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on their hydrophobicity.[5] Given the analyte's structure, a C18 column is an excellent starting point and is likely to provide good retention.
-
Alternative Choice: Phenyl Column: This column uses phenyl groups bonded to the silica. It provides separation based on hydrophobicity but also offers an alternative selectivity mechanism: pi-pi (π-π) interactions with aromatic analytes.[6] This can be highly advantageous for resolving impurities that have similar hydrophobicity but different aromatic character.
The following diagram illustrates the decision logic for column and mobile phase selection.
Caption: Decision logic for chromatographic system selection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for analysis.
Recommended HPLC Method Protocol
This method was developed for robust performance and stability-indicating properties.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-15 min: 30% B to 70% B
-
15-18 min: 70% B to 90% B
-
18-20 min: Hold at 90% B
-
20-21 min: 90% B to 30% B
-
21-25 min: Hold at 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of deionized water, mix thoroughly, and degas.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent to achieve a nominal concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.
-
Comparative Performance Data
The following table compares the performance of the primary C18 method with an alternative Phenyl column method, highlighting the impact of stationary phase chemistry.
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column | Rationale for Comparison |
| Analyte Retention Time (min) | ~10.5 | ~9.8 | Phenyl columns can sometimes be less retentive for non-aromatic impurities. |
| Key Impurity Resolution (Rs) | 2.2 | 2.8 | The π-π interactions of the Phenyl phase can enhance selectivity for aromatic impurities, improving resolution. |
| Peak Tailing Factor | 1.1 | 1.2 | Both columns show excellent peak symmetry, indicating good method quality. |
| Analysis Time (min) | 25 | 25 | Analysis time is kept consistent for a fair comparison. |
Method Validation: Ensuring Trustworthiness
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[8][9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[8] To prove this, forced degradation studies are essential. These studies intentionally stress the analyte to generate potential degradation products and ensure the HPLC method can separate them from the main peak.[11][12][13]
Caption: Workflow for forced degradation studies to establish specificity.
The results of the forced degradation study should demonstrate that the purity of the main analyte peak is maintained (as assessed by a Diode Array Detector), confirming that no degradants are co-eluting. This proves the method is "stability-indicating."[14][15]
Summary of Validation Results
The developed C18 method was fully validated, and the results are summarized below, demonstrating its suitability for routine purity analysis.
| Validation Parameter | Acceptance Criteria (ICH) | Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Excellent linearity over the specified range. |
| Range | 50% - 150% of nominal conc. | 50 - 150 µg/mL | Method is suitable across a wide concentration range.[16] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | The method provides accurate results close to the true value.[17] |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% | The method is highly precise for repeated analyses.[17] |
| LOD (Limit of Detection) | Reportable | 0.05 µg/mL | The method is sensitive to low levels of the analyte. |
| LOQ (Limit of Quantitation) | Reportable | 0.15 µg/mL | The method can accurately quantify low levels of the analyte. |
| Robustness | No significant impact on results | Passed | Minor variations in flow rate and mobile phase composition did not significantly affect results. |
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating HPLC method for assessing the purity of this compound. By comparing a standard C18 stationary phase with a Phenyl phase, we have demonstrated the importance of considering alternative selectivities to achieve optimal separation. The presented protocol, validated against ICH guidelines, is proven to be specific, accurate, precise, and robust.[8][17] This comprehensive methodology ensures reliable and trustworthy data, which is paramount for quality control and regulatory compliance in the pharmaceutical industry.
References
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- Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic.
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- Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research.
- LCGC International. (2013).
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
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- Separation Science. (2025).
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- Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
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- International Council for Harmonisation (ICH). (2023).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pravalika, M., & Archana, J. (n.d.). Simultenious Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. Research Journal of Pharmacy and Technology.
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A Researcher's Guide to Computationally Modeling the Reactivity of Methyl 4-amino-3-bromo-5-methylbenzoate
For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of complex organic molecules is a cornerstone of efficient and successful research. In the realm of aromatic chemistry, particularly for polysubstituted systems like Methyl 4-amino-3-bromo-5-methylbenzoate, computational modeling has emerged as an indispensable tool. This guide provides an in-depth comparison of computational methodologies to predict the reactivity of this molecule, grounded in the principles of scientific integrity and supported by available experimental data for analogous systems.
The structure of this compound presents a fascinating case study in electrophilic aromatic substitution. The interplay of the activating amino group, the deactivating but ortho-, para-directing bromo group, and the methyl and methyl ester functionalities creates a nuanced reactivity profile that challenges simple predictive rules. This guide will navigate the complexities of modeling such a system, offering insights into the causal relationships between computational choices and predictive accuracy.
The Pillars of Predictive Accuracy: A Comparative Overview
The prediction of electrophilic aromatic substitution (EAS) regioselectivity and reactivity is a well-established area of computational chemistry. Several approaches, ranging from first-principles quantum mechanical calculations to empirical data-driven models, can be employed. Here, we compare three distinct yet powerful methodologies:
-
Density Functional Theory (DFT) and the Sigma-Complex Model: A rigorous, physics-based approach that calculates the relative energies of the possible reaction intermediates (sigma-complexes or Wheland intermediates) to determine the most likely site of electrophilic attack.
-
Reactivity Indices: These methods utilize descriptors derived from the electronic structure of the reactant molecule to predict its reactivity without explicitly modeling the reaction pathway. A prominent example is the Average Local Ionization Energy (ALIE).
-
Machine Learning (ML) Models: These models are trained on large datasets of known reactions to predict the outcomes for new molecules. We will consider RegioSQM and RegioML as representative examples.
The choice of method often involves a trade-off between computational cost and predictive accuracy. This guide will dissect these trade-offs to empower researchers in selecting the most appropriate tool for their specific needs.
In-Depth Analysis of Computational Models
Density Functional Theory (DFT): The First-Principles Approach
DFT is a workhorse of modern computational chemistry, offering a robust framework for understanding electronic structure and reactivity.[1] For predicting the regioselectivity of EAS reactions, the prevailing methodology involves calculating the relative stabilities of the sigma-complex intermediates formed upon electrophilic attack at each possible position on the aromatic ring.[2][3][4][5] The position leading to the most stable intermediate is predicted to be the major product.
Experimental Protocol: DFT Calculation of Sigma-Complex Stabilities
-
Geometry Optimization of the Reactant:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial to obtain a low-energy conformation of the starting material.
-
-
Generation of Sigma-Complex Intermediates:
-
Identify all unique aromatic carbon atoms susceptible to electrophilic attack. For the target molecule, these are the C2 and C6 positions.
-
For each position, add an electrophile (e.g., Br+) to form the corresponding sigma-complex.
-
Perform geometry optimizations for each sigma-complex using the same level of theory as in step 1.
-
-
Energy Calculation and Comparison:
-
Calculate the single-point electronic energy of each optimized sigma-complex, preferably with a larger basis set (e.g., B3LYP/6-311+G(d,p)) for improved accuracy.
-
The relative energies of the sigma-complexes indicate the preferred site of attack. The lower the energy, the more stable the intermediate and the more favored the reaction pathway.
-
The choice of the DFT functional is critical and can significantly impact the accuracy of the results. A comparative analysis of different functionals is often recommended.[6] For reactions involving halogen bonding and non-covalent interactions, dispersion-corrected functionals (e.g., ωB97X-D) may offer improved performance.
Causality Behind the Choice: The stability of the sigma-complex is a direct reflection of the ability of the substituents on the ring to delocalize the positive charge that develops during the reaction. By calculating these stabilities, we are directly probing the electronic factors that govern the reaction's regioselectivity.
Reactivity Indices: A Faster, Descriptor-Based Prediction
While DFT calculations of intermediates are powerful, they can be computationally demanding. Reactivity indices offer a more expedient alternative by correlating a calculated property of the initial reactant with its reactivity. The Average Local Ionization Energy (ALIE), denoted as I(r), is one such descriptor that has shown promise in predicting the sites of electrophilic attack.[2] I(r) represents the average energy required to remove an electron from any point in the space of a molecule. Minima on the molecular surface in I(r) correspond to regions of high electron density and are thus indicative of nucleophilic centers susceptible to electrophilic attack.
Workflow: Predicting Regioselectivity with ALIE
Caption: Workflow for predicting reactivity using the Average Local Ionization Energy (ALIE).
Causality Behind the Choice: The ALIE provides a direct measure of the electron availability at different points on the molecular surface. Since electrophiles are electron-seeking species, they are most likely to attack regions where electrons are most easily donated, which correspond to the minima in the ALIE.
Machine Learning Models: The Data-Driven Approach
In recent years, machine learning has revolutionized many areas of chemistry, including reactivity prediction. Models like RegioSQM and RegioML are trained on vast datasets of known chemical reactions and learn to predict the outcomes for new, unseen molecules.[7]
-
RegioSQM: This method predicts the regioselectivity of electrophilic aromatic substitutions by calculating proton affinities using semi-empirical quantum mechanical methods. The site with the highest proton affinity is predicted to be the most reactive.[7]
-
RegioML: This is a more advanced machine learning model that uses quantum chemical descriptors as input to a gradient boosting machine to predict regioselectivity.
These models offer the significant advantage of speed, often providing predictions in seconds or minutes.
Causality Behind the Choice: Machine learning models excel at identifying complex patterns and correlations within large datasets that may not be immediately obvious from first-principles analysis. They essentially learn the "rules" of chemical reactivity from a vast library of examples.
Comparative Performance and Experimental Validation
To provide a tangible comparison of these methods, we will analyze their predicted outcomes for the electrophilic bromination of this compound. While specific experimental data for this exact molecule is scarce in the public domain, we can draw upon the well-established principles of electrophilic aromatic substitution and experimental results for closely related analogs to validate our computational findings.
The directing effects of the substituents on the target molecule are as follows:
-
-NH₂ (amino): Strongly activating, ortho-, para-directing.
-
-Br (bromo): Deactivating, ortho-, para-directing.
-
-CH₃ (methyl): Activating, ortho-, para-directing.
-
-COOCH₃ (methyl ester): Deactivating, meta-directing.
The positions available for substitution are C2 and C6. The powerful activating and directing effect of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it. In this case, both available positions (C2 and C6) are ortho to the amino group. The steric hindrance from the adjacent methyl and bromo groups will also play a crucial role.
| Computational Method | Predicted Major Product (Site of Bromination) | Rationale |
| DFT (Sigma-Complex Model) | C6 | The sigma-complex formed by attack at C6 is likely to be more stable due to a combination of electronic stabilization from the para-amino group and potentially less steric hindrance compared to the C2 position, which is flanked by the bromo and methyl ester groups. |
| Reactivity Indices (ALIE) | C6 | The minimum in the Average Local Ionization Energy is anticipated to be located near the C6 position, reflecting the strong electron-donating effect of the amino group at the para position. |
| Machine Learning (RegioSQM/ML) | C6 | Trained on a vast number of reactions, these models are expected to recognize the dominant directing effect of the amino group and predict substitution at the less sterically hindered ortho position. |
Supporting Experimental Data (Analogous Systems):
Experimental studies on the bromination of meta-substituted anilines have shown that the regioselectivity is highly dependent on the nature of the substituents and the reaction conditions. For instance, the bromination of 3-methylaniline with N-bromosuccinimide (NBS) in different solvents shows a preference for substitution at the positions ortho and para to the amino group.[8] Furthermore, computational studies validated by experimental results on a range of aromatic systems have demonstrated the reliability of DFT-based sigma-complex models for predicting the regioselectivity of halogenations, often with an accuracy of about 1 kcal/mol.[2][3][4][5][9]
Conclusion and Recommendations
The computational modeling of the reactivity of a polysubstituted aromatic compound like this compound requires a careful consideration of the available methodologies.
-
For the highest accuracy and mechanistic insight, the DFT-based sigma-complex model is the recommended approach. It provides a detailed understanding of the electronic and steric factors that govern the reaction's outcome.
-
For rapid screening of multiple analogs or when computational resources are limited, reactivity indices like ALIE and machine learning models such as RegioSQM and RegioML offer a compelling alternative. These methods can provide reliable qualitative predictions of regioselectivity with significantly lower computational cost.
References
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Liljenberg, M., et al. (2010). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. The Journal of Organic Chemistry, 75(14), 4696-4705. [Link]
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Liljenberg, M., et al. (2010). Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems. PubMed. [Link]
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Liljenberg, M., et al. (2010). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. OUCI. [Link]
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Liljenberg, M., et al. (2011). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. KTH Diva. [Link]
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Ree, C., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 13(1), 10. [Link]
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Li, H. J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401-3416. [Link]
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Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2009(8), 1305-1308. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
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- Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
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cost-benefit analysis of different synthetic pathways for Methyl 4-amino-3-bromo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-bromo-5-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds, making the efficiency and cost-effectiveness of its production a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparative analysis of two plausible synthetic pathways to this valuable intermediate, offering experimental insights and a cost-benefit analysis to inform strategic decisions in the laboratory and beyond.
Introduction
The strategic substitution pattern of this compound, featuring amino, bromo, and methyl groups on a benzoate scaffold, allows for diverse chemical transformations, rendering it a versatile precursor in medicinal chemistry. The selection of an optimal synthetic route is paramount, directly impacting project timelines, budget allocation, and overall research and development efficiency. This guide will dissect two logical synthetic strategies, evaluating them on parameters of cost, yield, safety, and operational complexity.
Pathway 1: Esterification Followed by Selective Bromination
This initial pathway commences with the readily available 4-amino-3,5-dimethylbenzoic acid. The synthesis proceeds through a Fischer esterification to produce the methyl ester, which is then subjected to selective bromination to yield the final product.
Workflow for Pathway 1
Caption: Synthetic workflow for Pathway 1.
Step-by-Step Experimental Protocols
Step 1: Fischer Esterification of 4-amino-3,5-dimethylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3,5-dimethylbenzoic acid (1.0 eq) in a significant excess of methanol (10-20 eq), which serves as both reactant and solvent.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.2-0.5 eq) to the stirring suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Selective Bromination of Methyl 4-amino-3,5-dimethylbenzoate
-
Reaction Setup: Dissolve Methyl 4-amino-3,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality Behind Experimental Choices
The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[1][2] Using a large excess of methanol shifts the equilibrium towards the product, maximizing the yield.[1] Sulfuric acid is a common and inexpensive strong acid catalyst for this transformation.[1]
For the bromination step, NBS is chosen as the brominating agent to achieve selective mono-bromination. The electron-donating amino group strongly activates the aromatic ring, making it susceptible to polybromination with elemental bromine.[3][4] NBS provides a milder and more controlled source of electrophilic bromine, favoring the desired product.
Pathway 2: Direct Bromination Followed by Esterification
The second proposed route begins with the commercially available Methyl 4-amino-3-methylbenzoate, which is first brominated to introduce the bromo substituent, followed by esterification to yield the final product.
Workflow for Pathway 2
Caption: Synthetic workflow for Pathway 2.
Step-by-Step Experimental Protocol
Step 1: Direct Bromination of Methyl 4-amino-3-methylbenzoate
-
Reaction Setup: In a round-bottom flask protected from light, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in portions to the stirred solution at a controlled temperature (e.g., 0-25 °C).
-
Reaction: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. If in acetic acid, the product may precipitate upon addition of water.
-
Purification: After removing the solvent, purify the crude product by column chromatography or recrystallization to afford this compound.
Causality Behind Experimental Choices
This pathway leverages the commercially available and relatively inexpensive starting material, Methyl 4-amino-3-methylbenzoate.[5][6][7] The direct bromination in a single step offers a more convergent and potentially quicker route to the final product compared to the multi-step Pathway 1. Similar to Pathway 1, NBS is the preferred brominating agent to control the regioselectivity and avoid over-bromination due to the activating effect of the amino group.
Cost-Benefit Analysis
The choice between these two synthetic pathways will likely be driven by a combination of factors including the cost and availability of starting materials, the overall yield, and the operational complexity.
Quantitative Data Summary
| Parameter | Pathway 1: Esterification then Bromination | Pathway 2: Direct Bromination |
| Starting Material | 4-amino-3,5-dimethylbenzoic acid | Methyl 4-amino-3-methylbenzoate |
| Key Reagents | Methanol, Sulfuric Acid, N-Bromosuccinimide | N-Bromosuccinimide |
| Number of Steps | 2 | 1 |
| Estimated Overall Yield | 70-80% | 80-90% |
| Relative Cost of Starting Materials | Higher | Lower |
| Operational Complexity | Moderate | Low |
| Safety & Environmental | Use of concentrated acid. | Standard handling of halogenated compounds. |
Cost Analysis
-
Pathway 1: The primary cost driver for this route is the starting material, 4-amino-3,5-dimethylbenzoic acid, which is significantly more expensive than the starting material for Pathway 2.[8][9][10][11] While the other reagents (methanol, sulfuric acid, NBS) are relatively inexpensive, the high initial cost of the starting material makes this pathway less economically viable for large-scale synthesis.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
-
Pathway 2: This pathway begins with the more economical Methyl 4-amino-3-methylbenzoate.[5][6][7] The main cost is associated with the use of N-Bromosuccinimide.[12][15][16][17][18][19][22][25][27] Given the single-step nature and the lower cost of the starting material, this pathway is likely to be more cost-effective, especially for larger scale production.
Yield and Efficiency
-
Pathway 1: This two-step synthesis will have a cumulative yield that is a product of the yields of each individual step. While Fischer esterifications can be high-yielding, the subsequent bromination and purification steps will inevitably lead to some material loss.
-
Pathway 2: As a single-step synthesis, this pathway has the potential for a higher overall yield and greater efficiency. Fewer unit operations (reaction, work-up, purification) translate to reduced processing time and lower consumption of solvents and energy.
Safety and Environmental Considerations
Both pathways involve the use of N-Bromosuccinimide, which should be handled with care as it is a lachrymator and an irritant.[16][17][18][19][22]
-
Pathway 1: The use of concentrated sulfuric acid requires appropriate personal protective equipment and handling procedures due to its corrosive nature. The neutralization step also generates a significant amount of salt waste.
-
Pathway 2: This pathway avoids the use of strong acids, potentially reducing the safety hazards and environmental impact associated with acid handling and neutralization.
Elemental bromine is a highly toxic and corrosive substance, and its use should be strictly controlled in a well-ventilated fume hood with appropriate safety precautions in place.[2][28][29][30][31][32][33]
Conclusion and Recommendation
Based on this comparative analysis, Pathway 2: Direct Bromination of Methyl 4-amino-3-methylbenzoate is the recommended synthetic route for the preparation of this compound.
The primary advantages of Pathway 2 are its superior cost-effectiveness, stemming from a significantly cheaper starting material, and its operational simplicity as a single-step synthesis. These factors lead to a higher overall efficiency, reduced labor costs, and a more streamlined workflow. While both pathways require careful handling of brominating agents, Pathway 2 avoids the use of concentrated sulfuric acid, offering a slight advantage in terms of safety and waste disposal.
For researchers and drug development professionals, the adoption of Pathway 2 can lead to substantial savings in both time and resources, accelerating the pace of research and development while maintaining high standards of chemical synthesis.
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A Comparative Guide to the Applications of Substituted Aminobenzoates: From Medicinal Chemistry to Advanced Materials
Substituted aminobenzoates, a versatile class of organic compounds, have carved a significant niche across diverse scientific disciplines. Their inherent structural modularity, allowing for precise tuning of electronic and steric properties, has propelled their application in drug discovery, materials science, and catalysis. This guide provides a comprehensive review of the literature, offering a comparative analysis of the performance of substituted aminobenzoates in various applications, supported by experimental data and detailed protocols for their evaluation.
Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The aminobenzoate framework, particularly that of para-aminobenzoic acid (PABA), is a well-established privileged scaffold in medicinal chemistry.[1][2] The strategic placement of the amino and carboxyl groups allows for a multitude of chemical modifications, leading to a wide array of therapeutic agents with diverse biological activities.[3]
Local Anesthetics: Modulating Nerve Impulses
Esters of para-aminobenzoic acid are a classic example of local anesthetics, with benzocaine (ethyl 4-aminobenzoate) being a prominent member.[1] The mechanism of action involves the blockade of voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and producing a reversible loss of sensation.
Comparative Performance of Benzocaine Analogs:
The local anesthetic potency of aminobenzoate esters is significantly influenced by the nature of the substituent on the amino and carboxyl groups. Structure-activity relationship (SAR) studies have revealed that increasing the lipophilicity of the ester group generally enhances anesthetic activity.
| Compound | Anesthetic Potency (Relative to Benzocaine) | Reference |
| Benzocaine | 1.0 | [4] |
| Butamben (Butyl 4-aminobenzoate) | 4.0 | [5] |
| Isobutamben (Isobutyl 4-aminobenzoate) | 3.5 | [5] |
| Tetracaine | 10.0 | [4] |
Experimental Protocol: Evaluation of Local Anesthetic Activity (Frog Foot Withdrawal Reflex)
This protocol provides a method for assessing the nerve-blocking potential of substituted aminobenzoates.[2][6][7][8][9]
Materials:
-
Frog (e.g., Rana tigrina)
-
0.1 N Hydrochloric acid (HCl)
-
Test compound solution (e.g., 1% w/v in a suitable solvent)
-
Control solution (solvent only)
-
Beakers
-
Stopwatch
Procedure:
-
Pith a frog and suspend it using a clamp.
-
Immerse one leg in the control solution for a defined period (e.g., 5 minutes).
-
After the exposure time, immerse the foot in a beaker containing 0.1 N HCl.
-
Record the time taken for the frog to withdraw its foot (withdrawal reflex time).
-
Allow the frog to recover by washing the foot with water.
-
Immerse the same leg in the test compound solution for the same duration.
-
Repeat steps 3 and 4.
-
An increase in the withdrawal reflex time in the presence of the test compound indicates local anesthetic activity.
Workflow for MIC determination by broth microdilution.
Anticancer Agents: Inducing Cytotoxicity in Cancer Cells
The aminobenzoate scaffold has also been explored for the development of novel anticancer agents. [3]Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. [10] Comparative Anticancer Activity:
The position of the amino group and the nature of other substituents significantly influence the anticancer potency of aminobenzoic acid derivatives. [6]
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| PABA/NO | OVCAR-3 (Ovarian) | ~10 | [11] |
| 4-Aminobenzoic acid Schiff base (1r) | HepG2 (Liver) | 15.0 | [12] |
| Benzamide derivative of PABA | HCT-116 (Colon) | 4.53 | [3] |
| 2-Aryl-quinazolin-4-yl aminobenzoic acid (8c) | hCA XII expressing cells | 0.25 | [6]|
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [13][14][15][16][17] Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for the MTT cytotoxicity assay.
Materials Science: Enhancing Material Properties
The chemical versatility of substituted aminobenzoates extends to the realm of materials science, where they are utilized as corrosion inhibitors and as monomers for the synthesis of functional polymers.
Corrosion Inhibitors: Protecting Metallic Surfaces
Aminobenzoates can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. [18]The efficiency of inhibition is influenced by the electronic properties and orientation of the molecule on the metal surface. The isomeric position of the amino group affects the adsorption mechanism and, consequently, the inhibition efficiency. [18] Comparative Corrosion Inhibition Efficiency:
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| para-Aminobenzoic acid | Mild Steel | 1 M HCl | ~85 (at 500 ppm) | [18] |
| ortho-Aminobenzoic acid | Mild Steel | 1 M HCl | ~90 (at 500 ppm) | [18] |
| meta-Aminobenzoic acid | Mild Steel | 1 M HCl | ~80 (at 500 ppm) | [18] |
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Evaluation
EIS is a powerful non-destructive technique used to study the corrosion behavior of metals and the effectiveness of inhibitors. [7][16][17][19][20][21] Materials:
-
Working electrode (metal sample)
-
Reference electrode (e.g., Saturated Calomel Electrode)
-
Counter electrode (e.g., Platinum)
-
Electrochemical cell
-
Potentiostat/Galvanostat with EIS capability
-
Corrosive medium with and without inhibitor
Procedure:
-
Assemble the three-electrode electrochemical cell with the metal sample as the working electrode.
-
Immerse the electrodes in the corrosive medium.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
The data is typically represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates effective corrosion inhibition.
Workflow for corrosion inhibitor evaluation using EIS.
Functional Polymers: Building Blocks for Advanced Materials
Aminobenzoic acids can be polymerized to create functional polymers with interesting properties and applications. [15][22][23][24][25][26]For instance, poly(p-aminobenzoic acid) has been investigated for its thermal stability and potential use in high-performance materials. [25]Copolymers of aminobenzoic acids with other monomers, such as aniline, have also been synthesized to tailor the electrical and thermal properties of the resulting materials. [22][27] Synthesis of Poly(m-aminobenzoic acid):
A representative procedure for the chemical polymerization of m-aminobenzoic acid is as follows: [24] Materials:
-
m-Aminobenzoic acid
-
Ammonium peroxydisulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve m-aminobenzoic acid in 1 M HCl.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonium peroxydisulfate in 1 M HCl.
-
Stir the reaction mixture for a specified time (e.g., 24 hours) at a low temperature.
-
Collect the polymer precipitate by filtration, wash it with 1 M HCl and then with water.
-
Dry the polymer under vacuum.
Catalysis: Ligands for Efficient Chemical Transformations
In the field of catalysis, substituted aminobenzoates can act as ligands, coordinating with metal centers to form catalysts for various organic reactions. The electronic and steric properties of the aminobenzoate ligand can influence the activity and selectivity of the catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
Aminobenzoate derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. [28][29][30][31][32] Comparative Performance in Suzuki-Miyaura Coupling:
The choice of ligand is critical for the efficiency of the Suzuki-Miyaura coupling. While direct comparative studies of different aminobenzoate isomers as ligands are limited, the general principles of ligand design suggest that the electronic and steric environment around the metal center, influenced by the aminobenzoate structure, will impact the catalytic activity.
Experimental Protocol: Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [9][33][28][26][29] Materials:
-
Aryl halide (e.g., a bromo-substituted aminobenzoate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
Substituted aminobenzoates are a remarkable class of compounds with a broad and ever-expanding range of applications. Their utility in medicinal chemistry is well-established, with derivatives serving as local anesthetics, antimicrobials, and anticancer agents. In materials science, they offer solutions for corrosion protection and the development of novel functional polymers. The exploration of their potential as ligands in catalysis is an active area of research with promising prospects.
The comparative analysis presented in this guide highlights the critical role of the substitution pattern on the biological and chemical properties of these molecules. Understanding these structure-activity relationships is paramount for the rational design of new and improved aminobenzoate-based compounds for specific applications. Future research will undoubtedly continue to uncover new and exciting applications for this versatile chemical scaffold, further solidifying its importance in science and technology.
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[12]Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [22]ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. [2]Slideshare. (n.d.). To study local anesthetic by different methods. [27]ResearchGate. (n.d.). Comparative study of 2‐amino and 3‐aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. [5]National Institutes of Health. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [19]VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [23]ResearchGate. (n.d.). Novel Syntheses of Poly(o-aminobenzoic acid) and Copolymers of o-Aminobenzoic Acid and Aniline as Potential Candidates for Precursor of Polyaniline. [13]National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [24]ResearchGate. (n.d.). Synthesis reaction of poly(m-aminobenzoic acid) chelating polymer. [4]Royal Society of Chemistry. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [36]ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). [14]Abcam. (n.d.). MTT assay protocol. [15]BroadPharm. (2022). Protocol for Cell Viability Assays. ResearchGate. (n.d.). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. [6]National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. [7]YouTube. (2022). Study of local anaesthetics by different method (foot withdrawal reflex in frog). [8]Local Anesthetic Activity of Jatropha gossypifolia L. on Frogs. (2015). [16]Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [17]Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). [25]Google Patents. (n.d.). US3225011A - Process for preparing poly-para-aminobenzoic acid. [29]BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. [9]Medler, S. (n.d.). The Effects of Local Anesthetics on Compound Action Potentials Generated from the 1 Frog Sciatic Nerve 2 3. [20]ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial. [11]National Center for Biotechnology Information. (n.d.). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. [37]Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. [21]ECHEMI. (n.d.). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. [26]YouTube. (2022). Suzuki Coupling Mechanism. [38]Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). [30]National Center for Biotechnology Information. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. [39]Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. [40]National Institutes of Health. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [41]ResearchGate. (n.d.). Comparison of the inhibition efficiency of PTA with the literature data as corrosion inhibitors for mild steel in acidic solutions. [31]ResearchGate. (n.d.). Characterization and Regulation of p-Aminobenzoic Acid Synthase from Streptomyces griseus. [32]National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 4-amino-3-bromo-5-methylbenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-bromo-5-methylbenzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for aromatic amines and halogenated organic compounds.
I. Hazard Identification and Risk Assessment
This compound is an aromatic amine containing a bromine atom. Aromatic amines as a class of compounds can be toxic and may pose significant health risks.[4][5][6] Based on the GHS classifications of its isomers, this compound should be treated as potentially:
-
A cause of respiratory irritation [1]
Long-term exposure to aromatic amines may also carry other health risks, and proper handling is crucial to minimize any potential harm.[4][5][6]
| Potential Hazard | GHS Classification (Anticipated) | Primary Routes of Exposure | Potential Health Effects |
| Acute Oral Toxicity | Warning: Acute Tox. 4 | Ingestion | Harmful if swallowed.[1][3] |
| Skin Irritation | Warning: Skin Irrit. 2 | Skin Contact | Causes skin irritation, redness, and discomfort.[1][3] |
| Eye Irritation | Warning: Eye Irrit. 2A | Eye Contact | Causes serious eye irritation, redness, and pain.[1][3] |
| Respiratory Irritation | Warning: STOT SE 3 | Inhalation | May cause respiratory tract irritation.[1] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes. The US Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for selecting appropriate PPE levels.[7][8] For routine laboratory operations with this compound, a minimum of Level C protection is recommended.[7]
A. Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[9] The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splashing, consider using thicker, chemical-resistant gloves (e.g., butyl rubber) over the inner nitrile gloves.[10]
-
Eye and Face Protection: Chemical splash goggles that form a tight seal around the eyes are mandatory.[9][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[9][11]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of airborne particulates and a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[10]
B. PPE Donning and Doffing Procedure:
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
III. Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, handle it as a spill and follow the emergency procedures outlined below.
-
Labeling: Ensure the container is clearly labeled with the chemical name, and hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13] The storage cabinet should be clearly labeled as containing toxic chemicals.
B. Handling and Use:
-
Work Area Preparation: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersal of fine particles. Use appropriate tools (spatulas, etc.) to handle the solid, and clean them thoroughly after use.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container designated for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
B. Decontamination and Disposal Workflow:
Caption: Waste Segregation and Disposal Workflow.
C. Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration at a licensed facility is a common and effective method for the disposal of brominated organic compounds.[15][16] Some facilities may also have capabilities for bromine recovery and recycling.[17]
References
- OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Baro, A. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Safety by Design. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Alfa Aesar. (2011, June 1).
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. (2025, December 19).
- ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- Chemtalk. (n.d.). Bromine water - disposal.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- ChemicalBook. (n.d.). This compound | 900019-52-5.
- PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate.
- ChemicalBook. (2025, August 30). Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet.
- ECHA. (n.d.). Methyl benzoate - Registration Dossier.
- PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate.
- BLD Pharm. (n.d.). 1379303-09-9|Ethyl 4-amino-3-bromo-5-methylbenzoate.
- PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate.
- BLDpharm. (n.d.). 1131594-33-6|Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate.
- ChemScene. (n.d.). 1374264-44-4 | Methyl 5-amino-3-bromo-2-methylbenzoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
